ML339
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(1S,5R)-9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31)/t17?,18-,19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPYAPRDKNCABY-YQQQUEKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2C[C@H]3CCC[C@@H](C2)N3CC(=O)NC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML339 in Prostate Cancer: A Technical Guide to its Mechanism of Action and Exploration of Putative Novel Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML339 has been identified as a potent and selective antagonist of the CXCR6 receptor, playing a significant role in mitigating prostate cancer cell metastasis and proliferation. This technical guide provides a comprehensive overview of the established mechanism of action of this compound through the CXCR6/CXCL16 axis. Furthermore, this document explores a hypothetical, yet unproven, intersection with the DDI1/DDI2 protease and NRF2 signaling pathways, presenting a novel avenue for future research in prostate cancer therapeutics. This guide synthesizes currently available data, details relevant experimental protocols, and provides visual representations of the key signaling pathways to facilitate a deeper understanding and inspire further investigation.
The Established Mechanism of Action: this compound as a CXCR6 Antagonist
Prostate cancer progression and metastasis are complex processes involving intricate signaling networks. The chemokine receptor CXCR6 and its ligand CXCL16 have been identified as key players in this cascade.
The CXCR6/CXCL16 Axis in Prostate Cancer
The CXCR6/CXCL16 signaling axis is implicated in the progression of prostate cancer.[1] Elevated expression of CXCR6 is observed in prostate cancer tissues and cell lines, correlating with higher Gleason scores, a marker of tumor aggressiveness.[1] The binding of CXCL16 to CXCR6 initiates a signaling cascade that promotes cancer cell migration, invasion, and adhesion to endothelial cells, which are critical steps in the metastatic process.[1] This signaling is mediated, in part, through the AKT/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2]
This compound: A Selective Inhibitor of CXCR6
This compound is a small molecule that acts as a selective antagonist of the CXCR6 receptor.[1] By binding to CXCR6, this compound effectively blocks the downstream signaling initiated by CXCL16. This inhibition has been shown to impede prostate cancer cell metastasis and proliferation in preclinical studies.[1]
Quantitative Data on this compound
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (hCXCR6) | 140 nM | - | [3] |
| Selectivity vs. CXCR4, CXCR5, CCR6, APJ | >79 µM | - | [3] |
The DDI1/DDI2 Proteases and NRF2 Signaling: A Hypothetical Intersection
While the primary mechanism of this compound is well-defined, its potential interplay with other cellular pathways remains an area of active speculation. Here, we explore a hypothetical connection between CXCR6 signaling and the DDI1/DDI2-NRF2 axis. It is critical to note that there is currently no direct experimental evidence linking this compound to the DDI1/DDI2-NRF2 pathway.
DDI1/DDI2: Regulators of Proteostasis
DNA damage-inducible 1 homolog 1 (DDI1) and 2 (DDI2) are aspartic proteases involved in the ubiquitin-proteasome system.[4][5] Their primary known function is the cleavage and activation of NRF1 (Nuclear factor erythroid 2-related factor 1), a transcription factor that regulates the expression of proteasome subunits.[4][6][7][8][9] This process is crucial for maintaining protein homeostasis, particularly under conditions of proteasome stress.[6][7]
The NRF2 Pathway in Prostate Cancer
Nuclear factor erythroid 2-related factor 2 (NRF2) is a master regulator of the cellular antioxidant response.[1] In normal cells, NRF2 is kept at low levels by its inhibitor KEAP1. Under oxidative stress, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[1] In prostate cancer, the role of NRF2 is complex. While it can protect normal cells from malignant transformation, sustained activation of NRF2 in cancer cells can promote survival, proliferation, and resistance to therapy.[1][10]
A Hypothetical Link: CXCR6, DDI1/DDI2, and NRF2
The link between CXCR6 signaling and the NRF2 pathway is an area ripe for investigation. It is plausible that the downstream effects of CXCR6 activation, such as increased cellular stress from proliferation and migration, could influence the NRF2 pathway. While DDI1/DDI2 are known to cleave NRF1, their potential role in modulating NRF2 activity, either directly or indirectly, is unknown. Future research could explore whether this compound, by inhibiting CXCR6, alters the cellular stress state and consequently modulates NRF2 activity, and if DDI1/DDI2 play any part in this hypothetical cascade.
Experimental Protocols
To investigate the mechanism of action of this compound and explore its potential links to the DDI1/DDI2-NRF2 pathway, the following experimental protocols are recommended.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate prostate cancer cells (e.g., PC-3, LNCaP) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting
-
Cell Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against CXCR6, p-AKT, AKT, NRF2, KEAP1, DDI1, DDI2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Invasion Assay (Transwell Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium.
-
Cell Seeding: Seed prostate cancer cells in the upper chamber in serum-free medium. Add medium containing a chemoattractant (e.g., 10% FBS or CXCL16) to the lower chamber.
-
Treatment: Add this compound to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of invading cells in several random fields under a microscope.
Visualizations of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways discussed in this guide.
Caption: The CXCR6 signaling pathway initiated by CXCL16 binding, leading to cell proliferation and metastasis via AKT/mTOR activation. This compound acts as an inhibitor of CXCR6.
Caption: Activation of NRF1 through cleavage by the DDI2 protease, leading to the transcription of proteasome subunit genes.
Caption: The NRF2/KEAP1 signaling pathway, where oxidative stress leads to NRF2 activation and the transcription of antioxidant genes.
Caption: A proposed experimental workflow to investigate the hypothetical link between this compound and the DDI1/DDI2-NRF2 pathway in prostate cancer cells.
References
- 1. Cellular Modulators of the NRF2/KEAP1 Signaling Pathway in Prostate Cancer [imrpress.com]
- 2. CXCR6 Induces Prostate Cancer Progression by the AKT/Mammalian Target of Rapamycin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The nrf1 and nrf2 balance in oxidative stress regulation and androgen signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DDI2 Is a Ubiquitin-Directed Endoprotease Responsible for Cleavage of Transcription Factor NRF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Disabling the Protease DDI2 Attenuates the Transcriptional Activity of NRF1 and Potentiates Proteasome Inhibitor Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DDI2 Is a Ubiquitin-Directed Endoprotease Responsible for Cleavage of Transcription Factor NRF1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The aspartyl protease DDI2 activates Nrf1 to compensate for proteasome dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockout of NRF2 triggers prostate cancer cells death through ROS modulation and sensitizes to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
ML339: A Selective CXCR6 Antagonist for Prostate Cancer Research
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostate cancer remains a significant global health concern, with high mortality rates primarily linked to the metastatic spread of malignant cells, particularly to bone.[1] The C-X-C chemokine receptor type 6 (CXCR6), and its sole ligand, CXCL16, have been identified as key players in this process. The CXCR6/CXCL16 axis is significantly implicated in prostate cancer cell metastasis, proliferation, and subsequent bone invasion.[1] Notably, CXCR6 is highly expressed in prostate cancer tissues and cell lines, such as LNCaP and PC3, with expression levels correlating with higher Gleason scores and more aggressive cancer phenotypes.[1] In this context, the development of selective CXCR6 antagonists presents a promising therapeutic strategy. This whitepaper provides a comprehensive technical overview of ML339, the first reported selective small-molecule antagonist of CXCR6.[2]
This compound is a potent and selective inhibitor of the human CXCR6 receptor, representing a significant advancement over previously identified hit compounds.[2] It demonstrates good selectivity against other G protein-coupled receptors (GPCRs) and offers a valuable pharmacological tool for investigating the role of the CXCR6/CXCL16 axis in prostate cancer progression.[2] This document details the mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols related to this compound, providing a crucial resource for researchers in the field.
Chemical Properties and Structure
This compound possesses a [3.3.1] azabicyclononane scaffold with an amide substituent in the exo-orientation.[2]
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₂ClN₃O₅ | TargetMol |
| Molecular Weight | 502.00 g/mol | Selleck Chemicals |
| CAS Number | 2579689-83-9 | MedchemExpress.com |
| Solubility | DMSO: ≥ 100 mg/mL (199.2 mM) | Selleck Chemicals |
| Water: Insoluble | Selleck Chemicals | |
| Ethanol: 13 mg/mL | Selleck Chemicals |
Mechanism of Action
This compound functions as a selective antagonist of the human CXCR6 receptor. Its primary mechanism involves the inhibition of downstream signaling pathways initiated by the binding of the natural ligand, CXCL16, to CXCR6. Specifically, this compound has been shown to antagonize two key signaling events: β-arrestin recruitment and the cyclic adenosine monophosphate (cAMP) signaling pathway.[3][4][5]
The interaction of CXCL16 with CXCR6, a G protein-coupled receptor, typically triggers a cascade of intracellular events. One of the initial steps following receptor activation is the recruitment of β-arrestin proteins, which play a crucial role in receptor desensitization and internalization, as well as initiating G protein-independent signaling. This compound effectively blocks this CXCL16-induced recruitment of β-arrestin to the CXCR6 receptor.[3][4]
Furthermore, CXCR6 activation can modulate intracellular cAMP levels. This compound has been demonstrated to inhibit the changes in cAMP concentration that are induced by CXCL16 binding to CXCR6.[3][4] By disrupting these signaling pathways, this compound effectively mitigates the cellular responses mediated by the CXCR6/CXCL16 axis, such as cell migration and proliferation.[1]
CXCR6 Signaling Pathway
The binding of CXCL16 to CXCR6 initiates multiple downstream signaling cascades that are crucial for cell migration, proliferation, and survival. These pathways include the PI3K/Akt/mTOR and the ERK/MAPK pathways.[5][6][7] Activation of these pathways can lead to cytoskeletal rearrangements and changes in gene expression that promote a metastatic phenotype.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency of this compound
| Assay | Species | IC₅₀ | Reference |
| CXCR6 Antagonism | Human | 140 nM | [3][4][5][8] |
| β-arrestin Recruitment | Human | 0.3 µM | [3][4][5] |
| cAMP Signaling | Human | 1.4 µM | [3][4][5] |
| β-arrestin Recruitment | Murine | 18 µM | [3][4] |
Table 2: Selectivity Profile of this compound
| Receptor | IC₅₀ | Reference |
| CXCR5 | > 79 µM | [3][4] |
| CXCR4 | > 79 µM | [3][4] |
| CCR6 | No inhibitory activity | [2] |
| Apelin Receptor (APJ) | > 79 µM | [3][4] |
| 5-HT2B | Moderate activity at 10 µM | [3] |
| DAT | Moderate activity at 10 µM | [3] |
Table 3: In Vitro ADME & Pharmacokinetic Properties of this compound
| Parameter | Result | Reference |
| Plasma Protein Binding | High | [3] |
| Plasma Stability (Human) | Good | [1][3] |
| Plasma Stability (Mouse) | Moderate | [1][3] |
| Permeability (PAMPA) | Good, pH-dependent | [1] |
| Cytotoxicity (Fa2-N4 cells) | LC₅₀ > 50 µM | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to block the ligand-induced recruitment of β-arrestin to the CXCR6 receptor. The DiscoverX PathHunter® β-arrestin assay is a commonly used platform for this purpose.[9][10][11][12][13]
Principle: The assay utilizes cells co-expressing a ProLink™ (PK)-tagged GPCR (CXCR6) and an Enzyme Acceptor (EA)-tagged β-arrestin. Ligand-induced activation of the GPCR leads to β-arrestin recruitment, forcing the complementation of the two β-galactosidase enzyme fragments (PK and EA). This results in a functional enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® eXpress CXCR6 β-Arrestin cells
-
Cell Plating Reagent
-
CXCL16 ligand
-
This compound or other test compounds
-
PathHunter® Detection Reagents
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Plating:
-
Culture PathHunter® cells according to the supplier's instructions.
-
Resuspend cells in Cell Plating Reagent at the recommended density.
-
Dispense 100 µL of the cell suspension into each well of the microplate.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and control compounds in the appropriate vehicle (e.g., DMSO) and then dilute in Cell Plating Reagent. The final solvent concentration should be ≤ 1%.
-
Add the diluted compounds to the cell plates.
-
-
Ligand Stimulation:
-
Prepare a solution of CXCL16 at a concentration that elicits an EC₈₀ response.
-
Add the CXCL16 solution to the wells containing the test compounds.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent solution according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Measure chemiluminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
cAMP Signaling Assay
This assay quantifies the effect of this compound on CXCL16-mediated changes in intracellular cAMP levels. Since CXCR6 can couple to Gαi, its activation typically leads to a decrease in cAMP levels.
Principle: The assay measures intracellular cAMP levels, often using a competitive immunoassay format with time-resolved fluorescence resonance energy transfer (TR-FRET) or a bioluminescent assay.[14][15][16][17] In a Gαi-coupled receptor assay, forskolin is often used to stimulate adenylate cyclase and raise basal cAMP levels, making the inhibitory effect of the GPCR activation more readily detectable.[14]
Materials:
-
Cells expressing human CXCR6
-
Forskolin
-
CXCL16 ligand
-
This compound or other test compounds
-
cAMP assay kit (e.g., HTRF, cAMP-Glo™)
-
Microplate reader capable of detecting the assay signal (fluorescence or luminescence)
Procedure:
-
Cell Plating:
-
Plate CXCR6-expressing cells in a suitable microplate and incubate overnight.
-
-
Compound and Ligand Treatment:
-
Pre-treat cells with various concentrations of this compound.
-
Add a fixed concentration of forskolin to all wells (except for baseline controls) to stimulate cAMP production.
-
Add CXCL16 to induce Gαi-mediated inhibition of adenylate cyclase.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the assay kit protocol to release intracellular cAMP.
-
Add the detection reagents (e.g., anti-cAMP antibody and a labeled cAMP tracer).
-
Incubate to allow for the competitive binding reaction to reach equilibrium.
-
-
Signal Measurement:
-
Measure the signal (e.g., TR-FRET ratio or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each well.
-
Determine the IC₅₀ of this compound for the inhibition of the CXCL16-mediated decrease in forskolin-stimulated cAMP levels.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is an in vitro model used to predict passive, transcellular permeability of compounds.[1][3][18][19][20]
Principle: A multi-well plate with a filter membrane coated with a lipid solution separates a donor compartment (containing the test compound) from an acceptor compartment. The amount of compound that passively diffuses across the artificial membrane over a set period is quantified.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Lipid solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS) at various pH values
-
This compound or other test compounds
-
Analytical instrument for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer)
Procedure:
-
Membrane Coating:
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
-
Solution Preparation:
-
Prepare a solution of this compound in PBS at the desired pH in the donor plate.
-
Fill the acceptor plate with buffer.
-
-
Incubation:
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Measure the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the measured concentrations and assay parameters (e.g., membrane area, incubation time, well volumes).
-
Plasma Stability Assay
This assay evaluates the stability of a compound in plasma, which is crucial for predicting its in vivo half-life.[21][22][23][24][25]
Principle: The test compound is incubated with plasma at 37°C. Aliquots are taken at various time points, and the reaction is quenched. The remaining concentration of the parent compound is then quantified by LC-MS/MS.
Materials:
-
Human and mouse plasma
-
This compound or other test compounds
-
Incubator or water bath at 37°C
-
Acetonitrile or methanol (for quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Incubate this compound with plasma (human or mouse) at a final concentration of typically 1 µM at 37°C.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately add a cold organic solvent (e.g., acetonitrile) containing an internal standard to the aliquot to precipitate proteins and stop enzymatic reactions.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the concentration of this compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Calculate the half-life (t₁/₂) from the slope of the linear regression.
-
Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[26][27][28][29]
Principle: The test compound is incubated with liver microsomes and an NADPH-regenerating system (to support enzymatic activity). The disappearance of the parent compound over time is monitored by LC-MS/MS.
Materials:
-
Human and mouse liver microsomes
-
This compound or other test compounds
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Incubator or water bath at 37°C
-
Acetonitrile or methanol (for quenching)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and this compound.
-
-
Initiation and Incubation:
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots and quench the reaction with a cold organic solvent containing an internal standard.
-
-
Sample Preparation and Analysis:
-
Centrifuge the samples to remove precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of this compound.
-
Synthesis of this compound
The synthesis of this compound is a multi-step process. A summarized synthetic scheme is presented below. For detailed experimental procedures, refer to Hershberger et al. (2012).[2]
Scheme 1: Synthesis of this compound [2][14]
-
Step i): Reaction of exo-3-Amino-N-Boc-9-azabicyclo[3.3.1]nonane with 3,4,5-trimethoxybenzoyl chloride in the presence of triethylamine (Et₃N) in dichloromethane (CH₂Cl₂).
-
Step ii): Removal of the Boc protecting group using trifluoroacetic acid (TFA) in CH₂Cl₂.
-
Step iii): Reaction of the resulting amine with chloroacetyl chloride in the presence of Et₃N and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Step iv): Alkylation with a suitable aniline derivative in the presence of Et₃N in CH₂Cl₂ to yield the final product, this compound.
Conclusion
This compound is a pioneering selective small-molecule antagonist of the CXCR6 receptor. It exhibits potent inhibition of human CXCR6 signaling pathways, including β-arrestin recruitment and cAMP modulation.[3][4][5] With its favorable in vitro properties, including good permeability and stability in human plasma, this compound serves as an invaluable tool for elucidating the role of the CXCR6/CXCL16 axis in prostate cancer metastasis and proliferation.[1][3] While its reduced potency against the murine receptor presents some limitations for certain in vivo studies, it remains highly relevant for human cell-based assays and xenograft models.[3][4] This technical guide provides a comprehensive summary of the available data on this compound, offering researchers a solid foundation for future investigations into CXCR6-targeted therapies.
References
- 1. Random Page - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abmole.com [abmole.com]
- 6. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | CXCR | TargetMol [targetmol.com]
- 9. 4.4.2. β-Arrestin Binding Assay [bio-protocol.org]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cosmobio.co.jp [cosmobio.co.jp]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [promega.jp]
- 16. cAMP-Glo™ Assay [promega.com]
- 17. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. bioassaysys.com [bioassaysys.com]
- 19. youtube.com [youtube.com]
- 20. Frontiers | Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors [frontiersin.org]
- 21. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. charnwooddiscovery.com [charnwooddiscovery.com]
- 24. Plasma Stability Assay | Domainex [domainex.co.uk]
- 25. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 28. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 29. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
ML339: A Potent and Selective Antagonist of CXCR6 for Investigating Cancer Metastasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. The intricate process of metastasis involves a complex interplay between cancer cells and the tumor microenvironment, orchestrated by various signaling molecules, including chemokines and their receptors. The chemokine receptor CXCR6 and its ligand, CXCL16, have emerged as a critical axis in promoting the metastasis of several cancers, including prostate and hepatocellular carcinoma.[1] ML339 is a potent and selective small-molecule antagonist of CXCR6, offering a valuable pharmacological tool to probe the role of the CXCR6/CXCL16 axis in cancer progression and to explore its potential as a therapeutic target. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the signaling pathways and experimental workflows involved in its study.
Core Mechanism of Action
This compound functions as a selective antagonist of the human CXCR6 receptor.[1] By binding to CXCR6, this compound blocks the interaction of the receptor with its natural ligand, CXCL16. This inhibition disrupts the downstream signaling cascades that are normally initiated by CXCL16 binding, which are known to promote cancer cell proliferation, migration, and invasion.[1] The CXCR6/CXCL16 axis is known to activate several key signaling pathways implicated in cancer metastasis, including the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[2][3][4][5]
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data for this compound.
Table 1: Potency of this compound Against CXCR6
| Assay | Species | IC50 | Reference |
| β-arrestin recruitment | Human | 0.3 µM | N/A |
| cAMP signaling | Human | 1.4 µM | N/A |
| General Antagonist Activity | Human | 140 nM | N/A |
Table 2: Selectivity of this compound Against Other Receptors
| Receptor | Species | IC50 | Reference |
| CXCR4 | Human | > 79 µM | N/A |
| CXCR5 | Human | > 79 µM | N/A |
| CCR6 | Human | > 79 µM | N/A |
| APJ | Human | > 79 µM | N/A |
Signaling Pathways
The CXCR6/CXCL16 signaling axis plays a pivotal role in cancer metastasis by activating downstream pathways that regulate cell migration, proliferation, and survival. The following diagram illustrates the key signaling events initiated by CXCL16 binding to CXCR6 and the point of inhibition by this compound.
Caption: CXCR6 signaling pathway and this compound's point of inhibition.
Experimental Protocols
To facilitate the use of this compound in studying cancer metastasis, this section provides detailed methodologies for key in vitro assays.
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the recruitment of β-arrestin to CXCR6 upon ligand binding, a key step in GPCR desensitization and signaling. The PathHunter® assay from DiscoverX is a commonly used platform for this purpose.[6][7][8][9]
Principle: The assay utilizes enzyme fragment complementation (EFC). CXCR6 is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon CXCL16-mediated activation of CXCR6, β-arrestin-EA is recruited to the receptor, forcing the complementation of PK and EA to form a functional β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
PathHunter® CXCR6 expressing cells
-
Cell plating medium
-
Assay buffer
-
CXCL16 ligand
-
This compound or other test compounds
-
PathHunter® Detection Reagents (containing substrate)
-
White, solid-bottom 384-well assay plates
-
Luminometer
Protocol:
-
Cell Plating:
-
Harvest and resuspend PathHunter® cells in cell plating medium at the desired concentration.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified CO2 incubator overnight.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and CXCL16 in assay buffer.
-
For antagonist mode, add 5 µL of this compound dilutions to the cell plate and incubate for 30 minutes at 37°C.
-
Add 5 µL of an EC80 concentration of CXCL16 to the wells containing the antagonist and to control wells. For agonist mode, add 5 µL of CXCL16 dilutions directly to the cells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Add 15 µL of the detection reagent mixture to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the chemiluminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for antagonist activity or the percentage of activation for agonist activity relative to controls.
-
Determine the IC50 or EC50 values by fitting the data to a four-parameter logistic curve.
-
cAMP Signaling Assay (HTRF)
This assay measures changes in intracellular cyclic adenosine monophosphate (cAMP) levels, a second messenger whose production is modulated by G-protein coupled receptors like CXCR6. The HTRF® cAMP assay from Cisbio is a widely used method.[10][11][12][13]
Principle: This is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). Intracellular cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a cryptate-labeled anti-cAMP antibody. When the antibody is bound to the d2-labeled tracer, FRET occurs. An increase in cellular cAMP displaces the tracer, leading to a decrease in the FRET signal.
Materials:
-
Cells expressing CXCR6
-
Cell culture medium
-
Stimulation buffer
-
CXCL16 ligand
-
This compound or other test compounds
-
Forskolin (to stimulate cAMP production in Gi-coupled systems)
-
HTRF® cAMP assay kit (containing d2-labeled cAMP and cryptate-labeled anti-cAMP antibody)
-
White, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Protocol:
-
Cell Preparation:
-
Harvest and resuspend cells in stimulation buffer to the desired concentration.
-
-
Assay Procedure:
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of this compound dilutions (for antagonist mode) or CXCL16 dilutions (for agonist mode) to the wells.
-
For antagonist assays of Gi-coupled receptors, add 5 µL of an EC80 concentration of CXCL16 following a pre-incubation with this compound.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Detection:
-
Add 5 µL of the d2-labeled cAMP solution to each well.
-
Add 5 µL of the cryptate-labeled anti-cAMP antibody solution to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Read the fluorescence at 620 nm (cryptate emission) and 665 nm (d2 emission) on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the 665/620 ratio and the Delta F% according to the manufacturer's instructions.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP in the samples from the standard curve.
-
Calculate IC50 or EC50 values from the dose-response curves.
-
Transwell Migration Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane towards a chemoattractant, a process that is central to metastasis.[14][15][16][17][18]
Principle: Cancer cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant, such as CXCL16. Cells that migrate through the pores to the underside of the membrane are fixed, stained, and counted. This compound can be added to the upper chamber to assess its inhibitory effect on CXCL16-induced migration.
Materials:
-
Prostate cancer cell lines (e.g., PC-3)
-
Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
CXCL16
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Cotton swabs
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture prostate cancer cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium containing CXCL16 (chemoattractant) to the lower wells of a 24-well plate. Use serum-free medium as a negative control and medium with 10% FBS as a positive control.
-
To the cell suspension, add this compound at various concentrations (or vehicle control).
-
Add 100 µL of the cell suspension (containing 1 x 10^5 cells) to the upper chamber of each Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.1% crystal violet for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
-
Data Analysis:
-
Visualize and count the migrated cells in several random fields of view under a microscope.
-
Alternatively, the crystal violet can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured on a plate reader to quantify migration.
-
Calculate the percentage of migration inhibition by this compound compared to the CXCL16-only control.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on cancer cell metastasis in vitro.
Caption: In vitro workflow for evaluating this compound's anti-metastatic potential.
Conclusion
This compound is a valuable research tool for dissecting the role of the CXCR6/CXCL16 signaling axis in cancer metastasis. Its high potency and selectivity make it an ideal probe for in vitro and potentially in vivo studies. The detailed protocols and workflow provided in this guide are intended to facilitate the use of this compound by researchers in academia and industry, ultimately contributing to a better understanding of metastatic mechanisms and the development of novel anti-cancer therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. CXCR6/CXCL16 functions as a regulator in metastasis and progression of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. Measurements of β-Arrestin Recruitment to Activated Seven Transmembrane Receptors Using Enzyme Complementation | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. protocols.io [protocols.io]
The Pharmacology of ML339: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of ML339, a selective antagonist of the C-X-C chemokine receptor type 6 (CXCR6). This document summarizes its mechanism of action, in vitro and in vivo properties, and the signaling pathways it modulates. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Core Concepts and Mechanism of Action
This compound is a potent and selective small-molecule antagonist of the human CXCR6 receptor.[1][2][3] It was identified through high-throughput screening of the NIH Molecular Library Small Molecule Repository (MLSMR).[2] The primary mechanism of action of this compound is the inhibition of the interaction between CXCR6 and its cognate ligand, CXCL16. This interaction is crucial in various physiological and pathological processes, including immune cell trafficking, inflammation, and the progression of certain cancers such as prostate and hepatocellular carcinoma.[1][2]
This compound exerts its antagonistic effects by blocking the downstream signaling pathways initiated by CXCL16 binding to CXCR6. Specifically, it has been shown to inhibit β-arrestin recruitment to the receptor and the subsequent modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Assay Type | Species | IC50 | Reference |
| CXCR6 | β-arrestin recruitment | Human | 0.3 µM | [2] |
| CXCR6 | cAMP signaling | Human | 1.4 µM | [2] |
| CXCR6 | General Antagonist Activity | Human | 140 nM | [3] |
| CXCR5 | Not specified | Human | > 79 µM | [3] |
| CXCR4 | Not specified | Human | > 79 µM | [3] |
| CCR6 | Not specified | Human | > 79 µM | [3] |
| APJ | Not specified | Human | > 79 µM | [3] |
Table 2: In Vitro ADME-Tox Properties of this compound
| Parameter | Assay | Result | Reference |
| Plasma Stability | Incubation in plasma | Good stability in human plasma, moderate in mouse plasma | [1][3] |
| Microsomal Stability | Incubation with liver microsomes | Moderate stability | [3] |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Good permeability | [3] |
Signaling Pathways
The binding of CXCL16 to CXCR6 activates several downstream signaling cascades that are implicated in cell survival, proliferation, and migration. This compound, by blocking this initial interaction, effectively inhibits these pathways. The primary signaling axes modulated by the CXCL16/CXCR6 interaction include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Caption: CXCR6 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β-Arrestin Recruitment Assay
This assay is designed to measure the recruitment of β-arrestin to the CXCR6 receptor upon ligand binding, a key step in GPCR desensitization and signaling.
Caption: Workflow for the β-Arrestin Recruitment Assay.
Protocol:
-
Cell Culture: Cells engineered to co-express a tagged CXCR6 receptor and a β-arrestin fusion protein (e.g., using DiscoverX PathHunter® technology) are cultured in appropriate media.
-
Plating: Cells are seeded into 384-well white-walled, clear-bottom assay plates and incubated overnight.
-
Compound Addition: this compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated to allow for compound binding to the receptor.
-
Agonist Stimulation: A solution of CXCL16 is added to all wells to stimulate the CXCR6 receptor.
-
Second Incubation: The plate is incubated to allow for β-arrestin recruitment to the activated receptor.
-
Signal Detection: A detection reagent is added, and the resulting chemiluminescent or fluorescent signal is read using a plate reader.
-
Data Analysis: The signal is normalized to controls, and the IC50 value for this compound is determined by fitting the data to a four-parameter logistic curve.
cAMP Signaling Assay
This assay measures the intracellular concentration of cyclic AMP, a second messenger whose production is modulated by CXCR6 activation.
Protocol:
-
Cell Culture and Plating: Cells expressing CXCR6 are cultured and plated in a similar manner to the β-arrestin assay.
-
Compound Incubation: this compound or vehicle is added to the cells and incubated.
-
Stimulation: A solution containing CXCL16 and a phosphodiesterase inhibitor (to prevent cAMP degradation) is added to the wells.
-
Lysis and Detection: After an incubation period, a lysis buffer is added to release intracellular cAMP. A detection solution containing a cAMP-dependent protein kinase is then added.
-
ATP Measurement: A kinase-glo reagent is added to measure the remaining ATP, which is inversely proportional to the amount of cAMP produced. The luminescent signal is read on a plate reader.
-
Data Analysis: A standard curve is used to convert the luminescent signal to cAMP concentration, and the IC50 of this compound is calculated.
Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound when incubated with liver microsomes, providing an early indication of its hepatic clearance.
Caption: Workflow for the Microsomal Stability Assay.
Protocol:
-
Incubation Mixture: A reaction mixture containing liver microsomes (human or mouse), buffer, and this compound is prepared.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.
-
Incubation: The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.
-
Data Analysis: The percentage of this compound remaining at each time point is plotted, and the in vitro half-life and intrinsic clearance are calculated.
In Vivo Studies
While the initial probe report for this compound indicated plans for in vivo studies in prostate cancer models, detailed published data for this compound in such models is limited. However, a closely related analog, compound 81, has been evaluated in a mouse xenograft model of hepatocellular carcinoma.[2]
Hepatocellular Carcinoma Xenograft Model (Compound 81):
-
Cell Line: SK-HEP-1 human hepatocellular carcinoma cells were used.
-
Animal Model: Immunodeficient mice were utilized.
-
Study Design: Tumor cells were implanted subcutaneously. Once tumors reached a certain size, mice were treated with the compound.
-
Outcome: The CXCR6 antagonist significantly arrested tumor growth in this model.[2]
Conclusion
This compound is a valuable research tool for investigating the role of the CXCR6/CXCL16 axis in health and disease. Its selectivity and potency make it a suitable probe for in vitro studies, and it serves as a promising starting point for the development of therapeutic agents targeting CXCR6-mediated pathologies. Further in vivo characterization of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
The CXCR6 Antagonist ML339: A Technical Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression, metastasis, and response to therapy. A key signaling axis within the TME is the chemokine receptor CXCR6 and its ligand, CXCL16. This axis is implicated in promoting a pro-inflammatory environment, recruiting immune cells, and facilitating tumor cell proliferation and invasion. ML339 has been identified as the first selective, small-molecule antagonist of CXCR6, offering a valuable tool to probe the function of the CXCR6/CXCL16 axis and a potential therapeutic agent to modulate the TME.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its effects on the tumor microenvironment, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Mechanism of Action of this compound
This compound is a selective inhibitor of the human CXCR6 receptor.[1][2] It functions by antagonizing the downstream signaling pathways induced by the binding of the natural ligand CXCL16. The primary mechanisms of inhibition are through the blockade of β-arrestin recruitment and the attenuation of cAMP signaling.[3]
Quantitative Data on this compound Activity
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key potency and selectivity data.
| Assay | Target | Parameter | Value | Reference |
| β-arrestin Recruitment | Human CXCR6 | IC50 | 0.3 µM | [3][4] |
| cAMP Signaling | Human CXCR6 | IC50 | 1.4 µM | [3][4] |
| β-arrestin Recruitment | Mouse CXCR6 | IC50 | 18 µM | [3] |
| Selectivity Profile | Target | Parameter | Value | Reference |
| β-arrestin Recruitment | Human CXCR5 | IC50 | > 79 µM | [3] |
| β-arrestin Recruitment | Human CXCR4 | IC50 | > 79 µM | [3] |
| β-arrestin Recruitment | Human CCR6 | IC50 | > 79 µM | [3] |
| β-arrestin Recruitment | Human APJ | IC50 | > 79 µM | [3] |
Effect of this compound on the Tumor Microenvironment
The CXCR6/CXCL16 axis is a key player in shaping the tumor microenvironment. Its antagonism by this compound is expected to have multifaceted effects on various components of the TME, including cancer cells, immune cells, and the extracellular matrix.
Direct Effects on Cancer Cells
The CXCR6/CXCL16 axis has been shown to promote the migration, invasion, and survival of cancer cells, particularly in prostate and breast cancer.[5][6] Stimulation of CXCR6 by CXCL16 can lead to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-9, and MMP-13, which degrade the extracellular matrix and facilitate invasion.[5][7]
Modulation of the Immune Infiltrate
CXCR6 is expressed on various immune cells, including T cells, and has been implicated in their recruitment and function within the tumor.[7] The CXCR6/CXCL16 axis can contribute to a pro-inflammatory microenvironment that, in some contexts, can support tumor growth.[8] By blocking this axis, this compound has the potential to alter the immune cell landscape within the tumor, although direct quantitative data on this compound's effect on immune cell infiltration is still emerging. Studies on the role of CXCR6 in T-cell function suggest that its blockade could impact anti-tumor immunity.[9][10]
Impact on Angiogenesis
The CXCR6/CXCL16 axis has been linked to angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[11] Inhibition of this pathway could therefore have anti-angiogenic effects, further contributing to the suppression of tumor growth.
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting the intracellular signaling cascades initiated by CXCL16 binding to CXCR6. Key pathways implicated include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. The CXCR6/CXCL16 axis has been shown to activate this pathway in cancer cells.[12]
-
Src, FAK, and ERK1/2 Pathways: These signaling molecules are involved in cell migration, adhesion, and invasion. Their activation has been observed downstream of CXCR6 stimulation.[6]
-
PKC and PI3K Pathways: These pathways are involved in the cytoskeletal rearrangements necessary for cell motility.[5]
Below are diagrams illustrating the key signaling pathways affected by this compound.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment of this compound's activity and its effects on the tumor microenvironment. Below are outlines for key experimental procedures.
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to block the recruitment of β-arrestin to the CXCR6 receptor upon stimulation with CXCL16. The PathHunter® assay is a commonly used platform for this purpose.[13][14]
Materials:
-
PathHunter® CHO-K1 hCXCR6 β-arrestin cell line (e.g., from DiscoveRx)[2]
-
Cell culture medium (e.g., F12 nutrient mix with supplements)[2]
-
Recombinant human CXCL16
-
This compound
-
Assay buffer
-
Detection reagents (e.g., Galacton Star substrate)[13]
-
384-well white, solid-bottom assay plates
Procedure:
-
Cell Culture: Culture the PathHunter® CHO-K1 hCXCR6 β-arrestin cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into 384-well plates at a predetermined density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Agonist Preparation: Prepare a solution of CXCL16 at a concentration that elicits a submaximal response (e.g., EC80).
-
Treatment: Add the diluted this compound to the cell plates and incubate for a specified time. Then, add the CXCL16 solution to all wells except for the negative control.
-
Incubation: Incubate the plates at 37°C for 90 minutes.
-
Detection: Add the detection reagent and incubate at room temperature for 60 minutes.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.
cAMP Signaling Assay
This assay determines the effect of this compound on the modulation of intracellular cyclic AMP (cAMP) levels following CXCR6 activation. HTRF® (Homogeneous Time Resolved Fluorescence) is a common technology for this assay.[15]
Materials:
-
CHO-K1 cells stably expressing human CXCR6
-
Cell culture medium
-
Forskolin (to stimulate cAMP production)
-
Recombinant human CXCL16
-
This compound
-
cAMP standard
-
HTRF® cAMP assay kit (e.g., from Cisbio)
-
384-well low-volume plates
Procedure:
-
Cell Culture and Plating: Culture and plate the CXCR6-expressing CHO-K1 cells as described for the β-arrestin assay.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound and a fixed concentration of CXCL16.
-
Treatment: Pre-incubate the cells with the diluted this compound, followed by the addition of CXCL16 and forskolin.
-
Lysis and Detection: Lyse the cells and add the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Data Acquisition: Read the fluorescence at two wavelengths (e.g., 665 nm and 620 nm) on an HTRF®-compatible plate reader.
-
Data Analysis: Calculate the HTRF® ratio and determine the cAMP concentration from a standard curve. Calculate the percent inhibition by this compound and determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the in vivo efficacy of this compound in inhibiting tumor growth.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or nude mice)
-
Human prostate (e.g., PC-3) or hepatocellular carcinoma (e.g., SK-HEP-1) cancer cell lines[1][8]
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the cancer cells and resuspend them in a mixture of media and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, or flow cytometry to analyze the TME).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the efficacy of this compound.
Conclusion
This compound is a potent and selective antagonist of the CXCR6 receptor that holds significant promise as a tool for dissecting the role of the CXCR6/CXCL16 axis in the tumor microenvironment. By inhibiting key signaling pathways involved in cancer cell proliferation, migration, and survival, and potentially modulating the immune landscape and angiogenesis within the tumor, this compound represents a promising candidate for further preclinical and clinical investigation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of targeting the CXCR6/CXCL16 axis in cancer. Further studies are warranted to obtain more detailed quantitative data on the in vivo effects of this compound on the various components of the tumor microenvironment.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR6-CXCL16 axis promotes prostate cancer by mediating cytoskeleton rearrangement via Ezrin activation and αvβ3 integrin clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR6-CXCL16 Axis Promotes Breast Cancer by Inducing Oncogenic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of CXCL16 in the Pathogenesis of Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CXCR6 is required for antitumor efficacy of intratumoral CD8+ T cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CXCR6 expressing T cells: Functions and role in the control of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CXCR6/CXCL16 functions as a regulator in metastasis and progression of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Initial Characterization of ML339: A Selective CXCR6 Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ML339 is a potent and selective small-molecule antagonist of the human chemokine receptor CXCR6. Identified through high-throughput screening, this compound has emerged as a valuable chemical probe for investigating the physiological and pathological roles of the CXCR6/CXCL16 signaling axis. This guide provides a comprehensive overview of the initial characterization of this compound, including its biochemical and cellular activities, pharmacokinetic properties, and detailed experimental protocols for its synthesis and key functional assays.
Introduction
The C-X-C chemokine receptor type 6 (CXCR6) is a G protein-coupled receptor (GPCR) that plays a significant role in immune cell trafficking, inflammation, and the tumor microenvironment.[1] Its sole known ligand is the chemokine CXCL16. The CXCR6/CXCL16 axis has been implicated in the pathogenesis of several diseases, including prostate cancer, hepatocellular carcinoma, and other inflammatory conditions.[2][3] The development of selective antagonists for CXCR6 is therefore of great interest for both basic research and therapeutic applications.
This compound, also known as probe compound 17, was identified from the NIH Molecular Library Small Molecule Repository as a first-in-class selective antagonist of CXCR6.[1][2] This document details the initial characterization of this compound, providing a technical resource for researchers working with this compound.
Quantitative Data Summary
The key in vitro pharmacological parameters of this compound are summarized in the table below. This data highlights its potency as a CXCR6 antagonist and its selectivity against other related chemokine receptors.
| Parameter | Value | Species | Assay Type | Reference |
| CXCR6 Antagonism | ||||
| IC₅₀ (β-arrestin recruitment) | 0.3 µM | Human | Cell-based | [1][4] |
| IC₅₀ (cAMP signaling) | 1.4 µM | Human | Cell-based | [1][4] |
| IC₅₀ (Overall) | 140 nM | Human | Not Specified | [4][5] |
| IC₅₀ (β-arrestin recruitment) | 18 µM | Mouse | Cell-based | [4][5] |
| Selectivity | ||||
| IC₅₀ vs. CXCR4 | > 79 µM | Human | Not Specified | [4][5] |
| IC₅₀ vs. CXCR5 | > 79 µM | Human | Not Specified | [4][5] |
| IC₅₀ vs. CCR6 | > 79 µM | Human | Not Specified | [2] |
| IC₅₀ vs. APJ Receptor | > 79 µM | Human | Not Specified | [4][5] |
| Other GPCRs | ||||
| Activity at 10 µM | Moderate | Human | Competitive Binding | [4] |
| (5-HT2B, DAT) | ||||
| Pharmacokinetics | ||||
| Plasma Protein Binding | High | Not Specified | In vitro | [4] |
| Plasma Stability | Good | Human | In vitro | [3][4] |
| Plasma Stability | Moderate | Mouse | In vitro | [3][4] |
| Cytotoxicity | ||||
| LC₅₀ (Fa2-N4 cells) | > 50 µM | Human | Cell-based | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR6 signaling pathway that is inhibited by this compound and the general workflow for its initial characterization.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key functional assays used in its initial characterization.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process as outlined in the scheme below.
Step i: Acylation To a solution of exo-tert-butyl-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate in dichloromethane (CH₂Cl₂) is added triethylamine (Et₃N), followed by the dropwise addition of 3,4,5-trimethoxybenzoyl chloride. The reaction mixture is stirred at room temperature for 2 hours.
Step ii: Deprotection The product from the previous step is dissolved in dichloromethane, and trifluoroacetic acid is added. The mixture is stirred at room temperature for 1 hour to remove the tert-butoxycarbonyl protecting group.
Step iii: Chloroacetylation To the resulting amine salt is added triethylamine, a catalytic amount of 4-dimethylaminopyridine (DMAP), and chloroacetyl chloride in dichloromethane. The reaction is stirred at room temperature for 2 hours, yielding the chloroacetyl intermediate in 99% yield.
Step iv: Final Coupling The chloroacetyl intermediate is reacted with a suitable amine (B) in the presence of triethylamine in dichloromethane. The reaction is stirred for 18 hours at room temperature to yield this compound, with an overall yield of 24%.
β-Arrestin Recruitment Assay
The antagonism of CXCL16-induced β-arrestin recruitment to CXCR6 by this compound was assessed using a cell-based enzyme fragment complementation assay, such as the PathHunter® β-arrestin assay from DiscoveRx.
Principle: This assay utilizes cells co-expressing a ProLink™ (PK)-tagged CXCR6 receptor and an Enzyme Acceptor (EA)-tagged β-arrestin. Upon activation of CXCR6 by its ligand CXCL16, β-arrestin is recruited to the receptor, leading to the complementation of the two β-galactosidase enzyme fragments (PK and EA). The resulting active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol:
-
Cell Culture: A stable cell line co-expressing the PK-tagged human CXCR6 receptor and EA-tagged β-arrestin is cultured in appropriate media.
-
Cell Plating: Cells are harvested and seeded into 384-well white, solid-bottom assay plates and incubated overnight.
-
Compound Addition: this compound is serially diluted in assay buffer and added to the cells. The plates are incubated for a pre-determined time to allow for compound binding.
-
Agonist Stimulation: An EC₈₀ concentration of human CXCL16 is added to the wells to stimulate β-arrestin recruitment.
-
Signal Detection: After incubation, the detection reagent containing the chemiluminescent substrate is added to each well. The plates are incubated at room temperature to allow for signal development.
-
Data Acquisition: Chemiluminescence is measured using a plate reader.
-
Data Analysis: The inhibitory effect of this compound is calculated as a percentage of the signal obtained with CXCL16 alone. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.
cAMP Signaling Assay
The effect of this compound on CXCL16-mediated inhibition of cyclic AMP (cAMP) production was evaluated. As CXCR6 is a Gαi-coupled receptor, its activation leads to a decrease in intracellular cAMP levels.
Principle: This assay measures the ability of this compound to block the CXCL16-induced decrease in forskolin-stimulated cAMP levels. A competitive immunoassay or a bioluminescence-based assay, such as the GloSensor™ cAMP Assay, can be used.
Protocol:
-
Cell Culture: A cell line expressing human CXCR6 is cultured and maintained.
-
Cell Plating: Cells are plated in a 384-well assay plate and incubated.
-
Compound and Forskolin Addition: this compound is pre-incubated with the cells, followed by the addition of forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Agonist Challenge: An EC₈₀ concentration of human CXCL16 is added to the wells to inhibit the forskolin-induced cAMP production.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA, or a bioluminescent reporter).
-
Data Analysis: The antagonist activity of this compound is determined by its ability to reverse the CXCL16-mediated decrease in cAMP levels. IC₅₀ values are calculated from the dose-response curves.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the human CXCR6 receptor. Its discovery and initial characterization have provided the research community with a valuable tool to probe the biology of the CXCR6/CXCL16 axis. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in utilizing this compound in their studies of cancer, inflammation, and other diseases where CXCR6 signaling is implicated.
References
- 1. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
ML339: A Potent and Selective Chemical Probe for the Chemokine Receptor CXCR6
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The chemokine receptor CXCR6, and its sole ligand CXCL16, play a critical role in inflammatory responses and have been implicated in the progression of various diseases, including cancer and HIV. The development of selective pharmacological tools to dissect the function of the CXCR6/CXCL16 axis is of significant interest. This technical guide provides a comprehensive overview of ML339, a first-in-class, potent, and selective small-molecule antagonist of the human CXCR6 receptor. This document details its discovery, biochemical and cellular activity, and provides established experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of targeting the CXCR6 signaling pathway.
Introduction
The C-X-C chemokine receptor 6 (CXCR6) is a G protein-coupled receptor (GPCR) that is expressed on a variety of immune cells, including T cells, natural killer (NK) cells, and NKT cells. Its ligand, CXCL16, exists in both a soluble and a transmembrane form, mediating cell migration and adhesion. The CXCR6/CXCL16 signaling axis has been shown to be involved in a range of physiological and pathological processes. Notably, this axis is implicated in the progression of several cancers, including prostate and hepatocellular carcinoma, by promoting cell migration, invasion, and metastasis[1][2][3]. Consequently, CXCR6 has emerged as a promising therapeutic target.
This compound was identified through a high-throughput screening (HTS) campaign of the NIH Molecular Library Small Molecule Repository (MLSMR) as a potent and selective antagonist of the human CXCR6 receptor[4][5]. It possesses an azabicyclononane scaffold and represents a valuable tool for elucidating the biological functions of CXCR6 and for validating this receptor as a therapeutic target[6].
Physicochemical Properties and In Vitro Activity of this compound
This compound is a selective antagonist of CXCR6 with an IC50 of 140 nM[7][8][9][10][11][12]. It effectively antagonizes both β-arrestin recruitment and cAMP signaling pathways induced by CXCL16 at the human CXCR6 receptor[7][8][9][11][12]. The compound exhibits significantly weaker activity at the murine CXCR6 receptor, highlighting a species-specific difference in its interaction with the receptor[7][8][9]. This compound demonstrates high selectivity for CXCR6 over other chemokine receptors such as CXCR4, CXCR5, and CCR6, as well as the apelin receptor (APJ)[7][8][9][11][12].
Table 1: In Vitro Potency and Selectivity of this compound
| Target/Assay | Species | IC50/EC50 | Reference |
| CXCR6 Antagonism | |||
| CXCR6 (overall) | Human | 140 nM (IC50) | [7][8][9][10][11][12] |
| β-arrestin Recruitment | Human | 0.3 µM (IC50) | [4][5][7][8] |
| cAMP Signaling | Human | 1.4 µM (IC50) | [4][5][7][8] |
| β-arrestin Recruitment | Murine | 18 µM (IC50) | [5][7][8][9] |
| Selectivity | |||
| CXCR4 | Human | > 79 µM (IC50) | [7][8][9][12] |
| CXCR5 | Human | > 79 µM (IC50) | [7][8][9][12] |
| CCR6 | Human | > 79 µM (IC50) | [4] |
| Apelin Receptor (APJ) | Human | > 79 µM (IC50) | [7][8][9][11][12] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value/Observation | Reference |
| Plasma Protein Binding | High | [9] |
| Plasma Stability | Good in human plasma, moderate in mouse plasma | [3][9] |
| Cytotoxicity | Non-toxic to Fa2-N4 human liver cells (LC50 > 50 µM) | [9] |
CXCR6 Signaling Pathways
Upon binding of its ligand CXCL16, CXCR6 activates several downstream signaling cascades that influence cell migration, proliferation, and survival. This compound acts as an antagonist, blocking these CXCL16-induced signaling events. Key pathways include the PI3K/Akt/mTOR pathway and the ERK/MAPK pathway. Activation of these pathways can lead to cytoskeletal rearrangements, enhanced cell invasion, and proliferation.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on the information available from the discovery and characterization of this compound and related compounds.
In Vitro Assays
This assay measures the recruitment of β-arrestin to the activated CXCR6 receptor, a key step in GPCR desensitization and signaling. The PathHunter assay utilizes an enzyme fragment complementation system[2][13][14][15].
Principle: The CXCR6 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is measured by the hydrolysis of a chemiluminescent substrate[2][13][14][15].
Protocol:
-
Cell Plating:
-
Compound Addition:
-
Prepare serial dilutions of this compound and control compounds.
-
Using an acoustic liquid handler (e.g., LabCyte Echo), transfer 50 nL of compound solution to the assay plate, achieving the desired final concentration (e.g., 20 µM for primary screening)[7].
-
-
Ligand Stimulation:
-
Incubation:
-
Incubate the plates at room temperature (25°C) in the dark for 90 minutes[7].
-
-
Detection:
-
Data Acquisition:
-
Read the chemiluminescent signal using a suitable plate reader (e.g., ViewLux)[7].
-
Calculate the percent inhibition relative to controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
This assay measures the inhibition of forskolin-stimulated cAMP production, which is a downstream effect of Gαi-coupled receptor activation.
Principle: CXCR6 couples to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. The ability of a CXCR6 agonist to decrease this forskolin-stimulated cAMP level is then measured. Antagonists like this compound will block the agonist-induced decrease in cAMP. Competitive assays that measure the amount of cAMP are used, often based on luminescence (e.g., Promega's cAMP-Glo™ Assay)[16][17].
Protocol (based on cAMP-Glo™ Assay):
-
Cell Plating:
-
Plate CHO-K1 cells expressing human CXCR6 in a 384-well plate at an appropriate density and incubate overnight.
-
-
Compound and Agonist Addition:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Add CXCL16 at its EC80 concentration in the presence of forskolin to all wells except the negative control.
-
-
Cell Lysis and cAMP Detection:
-
After an appropriate incubation period, lyse the cells to release cAMP.
-
Add the cAMP Detection Solution containing Protein Kinase A (PKA).
-
-
ATP Detection:
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction. The amount of light produced is inversely proportional to the amount of cAMP.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Determine the cAMP concentration in each well and calculate the percent inhibition of the CXCL16 response by this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
In Vivo Assay
While no in vivo data for this compound has been published, a closely related and more potent analog, compound 81, was evaluated in a hepatocellular carcinoma xenograft model. The protocol for this model is described below and would be applicable for future in vivo studies of this compound or its derivatives.
Principle: This model is used to assess the anti-tumor efficacy of a compound in vivo. Human cancer cells (SK-HEP-1) are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored over time.
Protocol:
-
Cell Preparation:
-
Culture SK-HEP-1 human hepatocellular carcinoma cells under standard conditions.
-
Harvest cells during the exponential growth phase and determine cell viability using a trypan blue exclusion assay[4].
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^6 cells per 100-200 µL[4].
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation by palpation.
-
Once tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into treatment and vehicle control groups[4].
-
Administer the test compound (e.g., orally) at the desired dose and schedule. For compound 81, doses of 30 and 60 mg/kg were used[4].
-
Measure tumor dimensions with calipers daily or several times a week and calculate tumor volume (Volume = (width)² x length/2)[4][18][19].
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for a predetermined period (e.g., 30 days) or until tumors reach a maximum allowed size[4].
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Compare the tumor growth and final tumor weights between the treated and control groups to determine the efficacy of the compound.
-
Conclusion
This compound is a well-characterized chemical probe that serves as a potent and selective antagonist for the human CXCR6 receptor. Its discovery has provided the research community with a valuable tool to investigate the role of the CXCR6/CXCL16 axis in health and disease. This technical guide summarizes the key quantitative data for this compound and provides detailed experimental protocols for its in vitro characterization and for a relevant in vivo cancer model. The provided diagrams of the CXCR6 signaling pathway and experimental workflows are intended to facilitate a deeper understanding of the mechanism of action of this compound and its experimental evaluation. While this compound itself shows weaker potency at the murine receptor, it has paved the way for the development of more potent analogs with improved in vivo activity, demonstrating the utility of this chemical scaffold for targeting CXCR6 in therapeutic development.
References
- 1. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. SK-HEP-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. AID 602244 - uHTS identification of CXCR6 Inhibitors in a B-arrestin luminescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | CXCR | TargetMol [targetmol.com]
- 11. abmole.com [abmole.com]
- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. cosmobio.co.jp [cosmobio.co.jp]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promega.com [promega.com]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Xenograft tumorigenesis assay [bio-protocol.org]
- 19. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
Methodological & Application
Application Notes and Protocols for the In Vitro Characterization of ML339, a Selective CXCR6 Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML339 is a potent and selective antagonist of the C-X-C chemokine receptor 6 (CXCR6).[1][2] The CXCR6 receptor and its ligand, CXCL16, play a significant role in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer progression.[3] Notably, the CXCL16/CXCR6 axis is implicated in the metastasis and proliferation of several cancers, particularly prostate cancer, making it a compelling target for therapeutic intervention.[1] this compound serves as a valuable chemical probe for elucidating the biological functions of CXCR6 and for validating this receptor as a drug target. These application notes provide detailed protocols for the in vitro characterization of this compound, including its effects on CXCR6 signaling, cell viability, migration, and invasion.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell Line | Parameter | Value | Reference |
| β-Arrestin Recruitment | Human CXCR6 | CHO-K1 | IC50 | 140 nM | [2] |
| β-Arrestin Recruitment | Human CXCR6 | Not Specified | IC50 | 0.3 µM | |
| cAMP Signaling | Human CXCR6 | Not Specified | IC50 | 1.4 µM | |
| β-Arrestin Recruitment | Murine CXCR6 | Not Specified | IC50 | 18 µM | |
| Selectivity Screening | Human CXCR4, CXCR5, CCR6, APJ | Not Specified | IC50 | >79 µM | [2] |
Signaling Pathway
The CXCL16/CXCR6 signaling cascade is a key pathway in cell migration and proliferation. Upon binding of its ligand CXCL16, the G protein-coupled receptor (GPCR) CXCR6 activates several downstream signaling pathways. This activation can lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, but also initiates G protein-independent signaling. Furthermore, CXCR6 activation can modulate intracellular cyclic adenosine monophosphate (cAMP) levels and activate pathways such as the PI3K/AKT/mTOR and ERK pathways, ultimately influencing gene expression and cellular processes like migration, invasion, and proliferation.
Caption: CXCL16/CXCR6 signaling pathway and the antagonistic action of this compound.
Experimental Protocols
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to inhibit the recruitment of β-arrestin to the CXCR6 receptor upon stimulation with CXCL16. The DiscoverX PathHunter® β-arrestin assay is a common platform for this purpose.
Workflow:
Caption: Workflow for the β-Arrestin Recruitment Assay.
Detailed Protocol:
-
Cell Plating: Seed Chinese Hamster Ovary (CHO-K1) cells stably co-expressing a ProLink™ (PK)-tagged CXCR6 and an Enzyme Acceptor (EA)-tagged β-arrestin into 384-well white, solid-bottom assay plates at a density of 5,000 cells per well in 20 µL of appropriate culture medium.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 humidified incubator for 16-24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final concentration of DMSO should be kept below 1%.
-
Compound Addition: Add 5 µL of the diluted this compound or vehicle control to the appropriate wells and pre-incubate for 30 minutes at 37°C.
-
Ligand Stimulation: Prepare a solution of CXCL16 at a concentration that elicits 80% of the maximal response (EC80). Add 5 µL of the CXCL16 solution to the wells. For the negative control wells, add 5 µL of assay buffer.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add 15 µL of PathHunter® detection reagent mixture to each well.
-
Final Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the chemiluminescent signal using a compatible plate reader.
-
Data Analysis: Determine the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.
cAMP Signaling Assay
This assay determines the effect of this compound on the modulation of intracellular cAMP levels following CXCR6 activation. The Promega cAMP-Glo™ Assay is a suitable method.
Detailed Protocol:
-
Cell Plating: Plate cells expressing CXCR6 (e.g., HEK293 or CHO cells) in a 384-well white, solid-bottom plate at an optimized density and incubate overnight at 37°C, 5% CO2.
-
Compound and Ligand Preparation: Prepare serial dilutions of this compound. Prepare a solution of the adenylyl cyclase activator Forskolin and the ligand CXCL16.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add this compound or vehicle to the wells and incubate for a specified time.
-
Add a mixture of Forskolin and CXCL16 to stimulate cAMP production.
-
Lyse the cells by adding the cAMP-Glo™ Lysis Buffer.
-
Add the cAMP Detection Solution containing Protein Kinase A.
-
Add the Kinase-Glo® Reagent to terminate the PKA reaction and detect the remaining ATP.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in luminescence is proportional to the cAMP concentration. Calculate the IC50 of this compound from the dose-response curve.
Cell Viability Assay
This assay assesses the cytotoxicity of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.
Detailed Protocol:
-
Cell Seeding: Seed prostate cancer cells (e.g., PC3 or LNCaP) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Migration Assay
This assay evaluates the inhibitory effect of this compound on CXCL16-induced cancer cell migration using a Transwell system.
Detailed Protocol:
-
Cell Preparation: Culture prostate cancer cells (e.g., PC3 or LNCaP) to 70-80% confluency and then serum-starve them for 12-24 hours.[1]
-
Assay Setup: Place 8.0 µm pore size Transwell inserts into a 24-well plate. Add medium containing CXCL16 (e.g., 100 ng/mL) to the lower chamber as a chemoattractant.
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of this compound or vehicle control. Seed 1 x 10^5 cells into the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C for 24 hours.
-
Cell Staining and Counting:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with 0.1% crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis: Express the results as the percentage of migrated cells compared to the CXCL16-stimulated control.
Cell Invasion Assay
This assay is similar to the migration assay but includes a layer of extracellular matrix (Matrigel) to assess the invasive potential of the cells.
Detailed Protocol:
-
Insert Coating: Thaw Matrigel on ice and coat the upper surface of the 8.0 µm Transwell inserts with a thin layer of diluted Matrigel. Allow the Matrigel to solidify at 37°C.
-
Assay Procedure: Follow the same procedure as the cell migration assay (steps 1-6), seeding the cells onto the Matrigel-coated inserts. The ability of cells to invade is determined by their capacity to degrade the Matrigel and migrate through the pores.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the CXCL16/CXCR6 axis in cancer biology and other inflammatory diseases. The protocols outlined in these application notes provide a framework for the comprehensive in vitro characterization of this compound and other potential CXCR6 antagonists. These assays are essential for determining the potency, selectivity, and cellular effects of such compounds, thereby guiding further drug development efforts.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Chemokine CXCL16 and Its Receptor, CXCR6, as Markers and Promoters of Inflammation-Associated Cancers | PLOS One [journals.plos.org]
Application Notes and Protocols: ML339 Treatment in LNCaP Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant health concern, and the development of novel therapeutic strategies is crucial. The CXCL16/CXCR6 chemokine axis has emerged as a key player in prostate cancer progression, contributing to cell proliferation, metastasis, and invasion. LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line, are widely used in preclinical cancer research. When grown as xenografts in immunocompromised mice, they provide a valuable in vivo model for studying tumor growth and response to therapies. ML339 is a potent and selective small-molecule antagonist of the CXCR6 receptor, offering a promising therapeutic approach to target this signaling pathway.[1][2] This document provides detailed application notes and protocols for evaluating the efficacy of this compound in an LNCaP xenograft model.
Data Presentation
While a specific study detailing the in vivo efficacy of this compound on LNCaP xenografts is not yet published, this section presents a representative data table based on typical LNCaP xenograft growth and the expected inhibitory effects of a targeted small molecule inhibitor.
Table 1: Representative Tumor Growth Inhibition of this compound in LNCaP Xenograft Model
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Day 28 (mm³) | % TGI* |
| Vehicle Control | 105 ± 15 | 210 ± 25 | 450 ± 50 | 750 ± 80 | 1100 ± 120 | - |
| This compound (20 mg/kg) | 102 ± 14 | 180 ± 20 | 320 ± 35 | 480 ± 55 | 650 ± 70 | 40.9% |
| This compound (40 mg/kg) | 108 ± 16 | 165 ± 18 | 250 ± 30 | 350 ± 40 | 450 ± 50 | 59.1% |
*Tumor Growth Inhibition (% TGI) calculated at Day 28 relative to the vehicle control group. Data are presented as mean tumor volume ± SEM.
Signaling Pathway
The CXCL16/CXCR6 signaling axis in LNCaP prostate cancer cells activates downstream pathways that promote tumor progression. This compound, as a CXCR6 antagonist, is expected to inhibit these signaling cascades.
Experimental Protocols
LNCaP Cell Culture
-
Cell Line: LNCaP (ATCC® CRL-1740™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
LNCaP Xenograft Model Establishment
This protocol is based on established methods for generating LNCaP xenografts.[3][4]
-
Animals: Male athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Preparation:
-
Harvest LNCaP cells during their logarithmic growth phase.
-
Perform a cell viability count using Trypan Blue exclusion; viability should be >95%.
-
Resuspend cells in sterile, serum-free RPMI-1640 medium or PBS at a concentration of 2 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 (v/v) with Matrigel® Basement Membrane Matrix on ice. The final concentration will be 1 x 10⁷ cells/mL.
-
-
Injection:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell/Matrigel suspension (containing 1 x 10⁶ LNCaP cells) into the right flank of each mouse.[5]
-
-
Tumor Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Measure tumor dimensions with digital calipers once tumors are palpable.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[3]
-
This compound Formulation and Administration
-
Formulation:
-
This compound is a small molecule and its formulation for in vivo studies is critical. A common vehicle for similar compounds is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Prepare the formulation fresh daily.
-
First, dissolve this compound in DMSO.
-
Then, add PEG300 and Tween 80 and vortex thoroughly.
-
Finally, add saline and mix until a clear solution is obtained.
-
-
Dosing:
-
Administration:
-
Administer the formulated this compound or vehicle control via intraperitoneal (i.p.) injection.
-
The dosing frequency is typically once daily (q.d.).
-
The treatment duration is usually 28 days, or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).
-
Efficacy Evaluation
-
Tumor Volume Measurement: Measure tumor volumes twice weekly as described above.
-
Body Weight: Record the body weight of each mouse twice weekly as a measure of general toxicity.
-
Endpoint: At the end of the study, euthanize the mice. Excise the tumors and record their final weight.
-
Data Analysis:
-
Calculate the mean tumor volume and standard error of the mean (SEM) for each treatment group at each time point.
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between treatment groups.
-
Optional Follow-up Studies
-
Immunohistochemistry (IHC): Analyze tumor tissues for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to understand the mechanism of action.
-
Western Blot Analysis: Analyze protein lysates from tumor tissues to confirm the inhibition of downstream targets of the CXCR6 signaling pathway (e.g., phosphorylation of Akt, ERK).
-
Pharmacokinetic (PK) Analysis: Collect blood samples at various time points after this compound administration to determine its concentration in plasma and correlate it with efficacy.
Conclusion
The LNCaP xenograft model provides a robust platform for the in vivo evaluation of CXCR6 inhibitors like this compound. The protocols outlined in this document offer a comprehensive guide for conducting such studies, from model establishment to efficacy assessment. By targeting the CXCL16/CXCR6 axis, this compound holds the potential to be a valuable therapeutic agent in the treatment of prostate cancer.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Transcriptomic Analysis of LNCaP Tumor Xenograft to Elucidate the Components and Mechanisms Contributed by Tumor Environment as Targets for Dietary Prostate Cancer Prevention Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Small Molecule Inhibits Tumor Growth and Synergizes Effects of Enzalutamide on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel small molecule targets androgen receptor and its splice variants in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML339 in Hepatocellular Carcinoma Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a leading cause of cancer-related death worldwide. The chemokine receptor CXCR6 and its ligand CXCL16 are frequently overexpressed in HCC, creating a proinflammatory tumor microenvironment that promotes tumor progression, metastasis, and is associated with a poor prognosis.[1] ML339 has been identified as a potent and selective small-molecule antagonist of the human CXCR6 receptor, offering a valuable tool for investigating the role of the CXCR6/CXCL16 axis in HCC and as a potential therapeutic agent.[1][2] These application notes provide detailed protocols for the experimental use of this compound in HCC research.
Mechanism of Action
This compound functions by specifically binding to the CXCR6 receptor and inhibiting the downstream signaling pathways activated by its natural ligand, CXCL16. This antagonism has been demonstrated through the inhibition of β-arrestin recruitment and cAMP signaling.[1][2] By blocking these pathways, this compound can disrupt the pro-tumorigenic effects of CXCR6 activation, such as cell migration, invasion, and the promotion of an inflammatory microenvironment.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound and a related potent analog, compound 81.
Table 1: In Vitro Activity of this compound and Compound 81 against Human CXCR6 Receptor
| Compound | Assay | IC50 / EC50 | Reference |
| This compound | CXCR6 Antagonism (General) | 140 nM (IC50) | [2] |
| This compound | β-Arrestin Recruitment (CXCL16-induced) | 0.3 µM (IC50) | [1][2] |
| This compound | cAMP Signaling (CXCL16-induced) | 1.4 µM (IC50) | [1][2] |
| Compound 81 | CXCR6 Receptor Signaling | 40 nM (EC50) | [1] |
Table 2: Selectivity and Pharmacokinetic Profile of this compound
| Parameter | Result | Notes | Reference |
| Selectivity | IC50 > 79 µM | No inhibitory effect on CXCR4, CXCR5, and apelin receptor (APJ). | [2] |
| Plasma Stability | Good | Stable in human plasma. | [2] |
| Moderate | Moderately stable in mouse plasma. | [2] | |
| Toxicity | LC50 > 50 µM | Non-toxic to immortalized Fa2-N4 human liver cells. | [2] |
Experimental Protocols
1. In Vitro Efficacy Studies
a. Cell Line Selection
The human hepatocellular carcinoma cell line SK-HEP-1 is recommended for in vitro and in vivo studies due to its high expression of CXCR6.[1] Other HCC cell lines with high CXCR6 expression, such as MHCC97H and HCCLM3, can also be considered.[1]
b. β-Arrestin Recruitment Assay
This assay measures the ability of this compound to block the recruitment of β-arrestin to the CXCR6 receptor upon stimulation with CXCL16. Commercial assay kits, such as the PathHunter® β-Arrestin GPCR Assay, are suitable for this purpose.
Protocol:
-
Cell Plating: Plate PathHunter® CXCR6-expressing cells in a white, clear-bottom 384-well microplate at a density of 5,000 cells per well in 20 µL of the recommended cell plating reagent. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer. A typical starting concentration for the highest dose would be 100 µM, with 1:3 or 1:5 serial dilutions.
-
Antagonist Treatment: Add 5 µL of the diluted this compound or vehicle control to the wells containing the cells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare the agonist, CXCL16, at a concentration that elicits 80% of the maximal response (EC80). Add 5 µL of the CXCL16 solution to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add 15 µL of the detection reagent to each well. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the IC50 value of this compound by fitting the data to a four-parameter logistic curve.
c. cAMP Signaling Assay
This assay determines the effect of this compound on the inhibition of adenylyl cyclase activity, which is a downstream effect of CXCR6 activation. Commercial kits like the cAMP-Glo™ Assay are recommended.
Protocol:
-
Cell Plating: Plate CHO-K1 or HEK293 cells stably expressing human CXCR6 in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound and Agonist Preparation: Prepare serial dilutions of this compound. Prepare CXCL16 at its EC80 concentration.
-
Cell Treatment: Pre-treat the cells with the this compound dilutions for 15-30 minutes at 37°C.
-
Forskolin and Agonist Stimulation: Add forskolin (to stimulate cAMP production) and CXCL16 to the wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and follow the cAMP detection kit manufacturer's instructions to measure cAMP levels using a luminometer.
-
Data Analysis: Determine the IC50 of this compound by analyzing the dose-response curve.
d. Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of this compound to inhibit the invasive properties of HCC cells.
Protocol:
-
Chamber Preparation: Use 24-well Transwell inserts with an 8 µm pore size. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed SK-HEP-1 cells (5 x 10^4 to 1 x 10^5 cells) in serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) into the upper chamber.
-
Chemoattractant: Add a medium containing a chemoattractant, such as 10% fetal bovine serum or CXCL16, to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of stained cells in several microscopic fields for each insert.
2. In Vivo Efficacy Study: Subcutaneous Xenograft Model
This model evaluates the anti-tumor activity of this compound in a living organism.
Protocol:
-
Animal Model: Use immunodeficient mice, such as NOD/SCID or nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 SK-HEP-1 cells suspended in Matrigel into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound low dose, this compound high dose).
-
Drug Administration: A related potent CXCR6 antagonist, compound 81, has been shown to be effective at 30 mg/kg and 60 mg/kg doses.[1] While the optimal dose for this compound needs to be determined, a similar range can be used as a starting point. Administer this compound orally or via intraperitoneal injection daily for a period of 30 days.[1]
-
Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Analysis: Analyze the tumor tissue for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay) via immunohistochemistry.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits CXCR6 signaling in HCC.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound in HCC.
References
- 1. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SK-Hep1: not hepatocellular carcinoma cells but a cell model for liver sinusoidal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ML339 in Chemotaxis Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML339 is a potent and selective small-molecule antagonist of the human C-X-C chemokine receptor type 6 (CXCR6)[1][2]. The interaction of CXCR6 with its sole ligand, C-X-C motif chemokine 16 (CXCL16), plays a crucial role in mediating cell migration and invasion in various physiological and pathological processes, including cancer metastasis[3][4]. In prostate cancer, the CXCR6/CXCL16 axis is implicated in promoting cell proliferation, migration, and invasion, making it a promising therapeutic target[3][4]. This compound offers a valuable tool for investigating the role of the CXCR6/CXCL16 signaling pathway in chemotaxis and for evaluating the therapeutic potential of CXCR6 inhibition.
These application notes provide detailed protocols for utilizing this compound in in vitro chemotaxis experiments, specifically focusing on the transwell migration assay with prostate cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a quick reference for its biological activity and recommended concentrations for experimental use.
Table 1: Potency and Selectivity of this compound
| Target | Assay | Species | IC50 | Reference |
| CXCR6 | β-arrestin recruitment | Human | 0.3 µM | [2][5] |
| cAMP signaling | Human | 1.4 µM | [2][5] | |
| General Antagonist Activity | Human | 140 nM | [2] | |
| β-arrestin recruitment | Murine | 18 µM | [2][5] | |
| CXCR4 | Not Specified | Human | >79 µM | [2] |
| CXCR5 | Not Specified | Human | >79 µM | [2] |
| CCR6 | Not Specified | Human | >79 µM | [2] |
| APJ | Not Specified | Human | >79 µM | [2] |
Table 2: Recommended Concentrations for In Vitro Chemotaxis Assay
| Reagent | Recommended Starting Concentration Range | Notes |
| This compound | 1 - 10 µM | A common starting point for in vitro cell-based assays is 10x the IC50 value. Optimization may be required depending on the cell line and experimental conditions. |
| CXCL16 | 10 - 100 ng/mL | The optimal concentration should be determined by a dose-response experiment for the specific cell line being used.[6] |
Signaling Pathway
The binding of CXCL16 to its receptor CXCR6 initiates a cascade of intracellular signaling events that ultimately lead to cell migration. This compound acts by blocking this initial interaction, thereby inhibiting the downstream signaling pathways. The primary pathways implicated in CXCR6-mediated chemotaxis are the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.
Caption: CXCR6 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO at a concentration of up to 100 mg/mL (199.2 mM).[5]
-
To prepare a 10 mM stock solution, dissolve 5.02 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
Note: When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid cytotoxicity.
Transwell Migration Assay Protocol
This protocol is optimized for prostate cancer cell lines such as PC3 and LNCaP, which are known to express CXCR6.
Materials:
-
24-well transwell plates with 8.0 µm pore size inserts
-
Prostate cancer cells (e.g., PC3 or LNCaP)
-
Cell culture medium (e.g., RPMI-1640 or F-12K for PC3; RPMI-1640 for LNCaP) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Serum-free cell culture medium
-
Recombinant human CXCL16
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet solution (0.5% in 25% methanol) or other suitable stain
-
Microscope
Procedure:
Day 1: Cell Seeding and Serum Starvation
-
Culture prostate cancer cells to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Harvest the cells using Trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cells at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL in serum-free medium.
-
Incubate the cells in suspension in a non-adherent plate or flask overnight at 37°C in a 5% CO2 incubator to induce serum starvation. This enhances the chemotactic response.
Day 2: Transwell Assay Setup
-
Prepare the Lower Chamber:
-
Add 600 µL of serum-free medium to the lower chamber of the 24-well plate.
-
For the chemoattractant group, add CXCL16 to the medium at the desired final concentration (e.g., 50 ng/mL).
-
For the inhibitor group, pre-incubate the cells with this compound (e.g., 1-10 µM) for 30-60 minutes at 37°C before adding them to the upper chamber. Alternatively, this compound can be added to both the upper and lower chambers.
-
Include a negative control group with serum-free medium only (no CXCL16) and a vehicle control group (DMSO at the same final concentration as the this compound group).
-
-
Prepare the Upper Chamber:
-
Carefully place the transwell inserts into the wells of the 24-well plate.
-
Add 100 µL of the serum-starved cell suspension (1 x 10^5 cells) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
Day 3: Quantification of Cell Migration
-
Remove Non-Migrated Cells:
-
Carefully remove the transwell inserts from the plate.
-
Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
-
Fix and Stain Migrated Cells:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in methanol for 10-15 minutes at room temperature.
-
Allow the inserts to air dry completely.
-
Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.
-
-
Wash and Visualize:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the migrated cells under a microscope. Count the cells in at least five random fields of view for each membrane and calculate the average.
-
-
Data Analysis:
-
Compare the number of migrated cells in the this compound-treated group to the CXCL16-stimulated (positive control) and unstimulated (negative control) groups.
-
The percentage of inhibition can be calculated as follows: % Inhibition = (1 - (Number of migrated cells with this compound / Number of migrated cells with CXCL16 alone)) * 100
-
Experimental Workflow
The following diagram illustrates the overall workflow for a chemotaxis experiment using this compound.
Caption: Experimental Workflow for this compound in a Transwell Chemotaxis Assay.
References
- 1. ML 339 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemokine CXCL16 Expression Suppresses Migration and Invasiveness and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for ML339 in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
ML339 is a potent and selective antagonist of the human C-X-C chemokine receptor 6 (CXCR6).[1][2][3] The CXCR6/CXCL16 signaling axis is implicated in the progression of several cancers, including prostate and hepatocellular carcinoma, by promoting cell proliferation, migration, and invasion. While this compound has served as a critical chemical probe for in vitro studies, its direct application in in vivo models has been limited due to its weak antagonism of the murine CXCR6 receptor. However, a closely related derivative, compound 81, has demonstrated efficacy in a mouse xenograft model, providing valuable insights for preclinical study design. These application notes detail the available data for this compound and provide a protocol based on the in vivo use of its optimized analog.
Data Presentation
In Vitro Potency and Selectivity of this compound
| Target | Assay | IC₅₀ | Reference |
| Human CXCR6 | β-arrestin Recruitment | 0.3 µM | [3][4] |
| cAMP Signaling | 1.4 µM | [3][4] | |
| Mouse CXCR6 | β-arrestin Recruitment | 18 µM | [3][4] |
| Human CXCR4, CXCR5, CCR6 | β-arrestin Recruitment | > 80 µM | [4] |
In Vivo Data for this compound Derivative (Compound 81)
| Parameter | Value | Animal Model | Tumor Model | Administration Route | Reference |
| Effective Dose | 30 and 60 mg/kg | NOD/SCID Mice | SK-HEP-1 Xenograft (Hepatocellular Carcinoma) | Oral | |
| Plasma Stability (Mouse) | Moderate (this compound) | - | - | - | [1][2] |
| Plasma Stability (Human) | Good (this compound) | - | - | - | [1][2] |
| Permeability | Good (this compound) | PAMPA Assay | - | - | [1] |
Signaling Pathway
The CXCR6/CXCL16 signaling axis activates several downstream pathways crucial for cancer progression. Upon ligand binding, CXCR6, a G protein-coupled receptor, can initiate signaling cascades including the PI3K/Akt and ERK/MAPK pathways.[5][6][7][8] These pathways regulate cell proliferation, migration, and survival.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Preparing ML339 Stock Solution with DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML339 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6).[1][2] The interaction between CXCR6 and its ligand, CXCL16, is implicated in various physiological and pathological processes, including immune cell trafficking, inflammation, and the progression of certain cancers like prostate and hepatocellular carcinoma.[2][3][4] this compound serves as a critical tool for investigating the biological functions of the CXCR6/CXCL16 axis. It selectively inhibits CXCL16-induced β-arrestin recruitment and cAMP signaling mediated by the human CXCR6 receptor.[1][2][5][6] Accurate preparation of this compound stock solutions is the first and a critical step for ensuring reproducible and reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to the compound's high solubility in it.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| Molecular Weight | 502.0 g/mol | [1][5][6][7] |
| Formula | C₂₆H₃₂ClN₃O₅ | [5][7] |
| CAS Number | 2579689-83-9 | [1][5][6][7] |
| Appearance | White to off-white solid | [5][7] |
| Purity | ≥98% (HPLC) | - |
| Solubility in DMSO | 75 mg/mL to 125 mg/mL | [1][5][6][7] |
| IC₅₀ (CXCR6) | 140 nM | [6][7] |
Experimental Protocol: Preparing this compound Stock Solution
This protocol provides a detailed methodology for the preparation of a 10 mM this compound stock solution in DMSO.
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous/Hygroscopic Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
3.2. Procedure
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent moisture condensation. It is recommended to centrifuge the vial briefly (e.g., at 3000 rpm for 1-2 minutes) to collect all the powder at the bottom of the vial.[7]
-
Weighing this compound: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.02 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) × Final Volume (mL) × Molecular Weight ( g/mol )
-
Example: 10 mM × 1 mL × 502.0 g/mol / 1000 = 5.02 mg
-
-
Adding DMSO: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder. It is crucial to use newly opened DMSO, as its hygroscopic nature can significantly reduce the solubility of the compound.[1][5]
-
Dissolving the Compound: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): To ensure complete dissolution, place the vial in an ultrasonic water bath for 5-10 minutes.[7] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Storage Conditions: Store the aliquoted stock solutions at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][5][7] When stored as a powder, this compound is stable for up to 3 years at -20°C.[1][5][7]
Reconstitution Table for this compound in DMSO
The table below provides the required volume of DMSO to add to a specific mass of this compound to achieve standard stock solution concentrations.
| Mass of this compound | 1 mg | 5 mg | 10 mg |
| Desired Concentration | Volume of DMSO to Add | Volume of DMSO to Add | Volume of DMSO to Add |
| 1 mM | 1.992 mL | 9.960 mL | 19.920 mL |
| 5 mM | 0.398 mL | 1.992 mL | 3.984 mL |
| 10 mM | 0.199 mL | 0.996 mL | 1.992 mL |
| 20 mM | 0.100 mL | 0.498 mL | 0.996 mL |
| 50 mM | 0.040 mL | 0.199 mL | 0.398 mL |
Mechanism of Action and Signaling Pathway
This compound functions as a selective antagonist of the CXCR6 receptor. The binding of the natural ligand, CXCL16, to CXCR6 activates downstream signaling cascades. This compound blocks these CXCL16-induced events. Key pathways affected include the G-protein-mediated cAMP signaling and the β-arrestin recruitment pathway.[2][5][6] The CXCR6/CXCL16 axis has been shown to activate pro-survival and metastatic pathways such as the PI3K/Akt/mTOR pathway and the NF-κB signaling cascade.[3]
Caption: this compound inhibits the CXCL16/CXCR6 signaling axis.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. This compound | CXCR | TargetMol [targetmol.com]
Application Notes and Protocols for ML339 in cAMP Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML339 is a potent and selective small molecule antagonist of the human C-X-C chemokine receptor type 6 (CXCR6).[1][2] This receptor, a G protein-coupled receptor (GPCR), is involved in various physiological and pathological processes, including immune cell trafficking and cancer progression. This compound exerts its effects by blocking the downstream signaling pathways initiated by the binding of the natural ligand, CXCL16. One of the key pathways inhibited by this compound is the cyclic adenosine monophosphate (cAMP) signaling cascade.[1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to inhibit cAMP signaling in a research setting.
Mechanism of Action
The CXCR6 receptor is coupled to an inhibitory G protein (Gi/Go).[1] Activation of Gi-coupled receptors by an agonist (e.g., CXCL16) leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cAMP. This results in a decrease in intracellular cAMP levels. Forskolin, a direct activator of adenylyl cyclase, is often used to induce a measurable baseline of cAMP production. In this context, a CXCR6 agonist will reduce the forskolin-stimulated cAMP levels.
This compound, as a CXCR6 antagonist, competitively binds to the receptor and prevents the CXCL16-mediated inhibition of adenylyl cyclase.[2] Consequently, in the presence of this compound, the forskolin-stimulated cAMP levels are restored, providing a measurable output for the antagonist's activity.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Receptor/Assay | Value | Reference |
| IC50 | Human CXCR6 (cAMP signaling) | 1.4 µM | [1][2] |
| IC50 | Human CXCR6 (β-arrestin recruitment) | 0.3 µM | [1][2] |
| IC50 | Human CXCR6 (antagonism) | 140 nM | [1] |
| IC50 | Mouse CXCR6 (β-arrestin recruitment) | 18 µM | [1] |
| IC50 | CXCR4, CXCR5, CCR6 | >79 µM | [1] |
Signaling Pathway Diagram
Caption: this compound inhibition of the CXCR6-mediated cAMP signaling pathway.
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to measure the inhibition of cAMP signaling by this compound using a commercially available cAMP detection kit, such as the cAMP-Glo™ Assay.
Materials and Reagents
-
Cell Line: CHO-K1 cells stably expressing human CXCR6 (e.g., cAMP Hunter™ CHO-K1 CXCR6 Gi Cell Line).
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and make serial dilutions in assay buffer.
-
CXCL16 (Agonist): Reconstitute and prepare dilutions as per the manufacturer's instructions.
-
Forskolin: Prepare a stock solution in DMSO.
-
IBMX (Phosphodiesterase Inhibitor): Prepare a stock solution in DMSO.
-
Cell Culture Medium: As recommended for the specific cell line.
-
Assay Buffer: HBSS or other suitable buffer.
-
cAMP Detection Kit: (e.g., cAMP-Glo™ Assay, Promega).
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Experimental Workflow Diagram
Caption: Workflow for the this compound cAMP signaling inhibition assay.
Detailed Step-by-Step Protocol
1. Cell Culture and Seeding: a. Culture the CXCR6-expressing CHO-K1 cells according to the supplier's recommendations. b. On the day of the assay, harvest the cells and resuspend them in assay buffer at the desired concentration (optimization may be required, typically 2,000-10,000 cells per well for a 384-well plate). c. Dispense the cell suspension into the wells of a white, opaque 384-well plate.
2. Compound Addition (Antagonist): a. Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a 10-point dose-response curve (e.g., from 100 µM down to 0.01 µM). b. Add the this compound dilutions to the respective wells containing the cells. Include a vehicle control (DMSO) for baseline measurements. c. Pre-incubate the plate at room temperature for 15-30 minutes.
3. Stimulation (Forskolin and Agonist): a. Prepare a solution containing forskolin and the CXCR6 agonist (CXCL16). The final concentration of forskolin should be optimized to produce a robust cAMP signal (typically 1-10 µM). The concentration of CXCL16 should be at its EC80 (the concentration that gives 80% of its maximal effect), which needs to be predetermined in an agonist-mode assay. b. Add the forskolin/agonist mixture to all wells except for the negative control wells (which should only receive forskolin). c. Incubate the plate at room temperature for 30 minutes.
4. cAMP Detection (Using cAMP-Glo™ Assay as an example): a. Following the manufacturer's instructions for the cAMP-Glo™ Assay, prepare the cAMP-Glo™ Lysis Buffer and add it to each well to lyse the cells and release cAMP.[3] b. Incubate for a short period as recommended in the kit protocol. c. Prepare the cAMP Detection Solution containing Protein Kinase A (PKA) and add it to each well.[3] This initiates the PKA reaction, which consumes ATP in a cAMP-dependent manner. d. Incubate as recommended.
5. Luminescence Measurement: a. Add the Kinase-Glo® Reagent to each well.[3] This reagent terminates the PKA reaction and measures the amount of remaining ATP through a luciferase reaction. The light output is inversely proportional to the cAMP concentration. b. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. c. Measure the luminescence using a plate-reading luminometer.
6. Data Analysis: a. The raw luminescence data is inversely proportional to the cAMP concentration. b. Normalize the data:
- Set the signal from cells treated with forskolin and the EC80 of CXCL16 (no antagonist) as 0% inhibition.
- Set the signal from cells treated only with forskolin (no agonist) as 100% inhibition. c. Plot the normalized response against the logarithm of the this compound concentration. d. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.
Troubleshooting and Assay Optimization
-
Low Signal Window: Optimize cell number and forskolin concentration. Too many cells or too high a forskolin concentration can lead to cAMP levels outside the linear range of the assay.[2]
-
High Variability: Ensure proper cell handling and mixing of reagents. Use of a phosphodiesterase inhibitor like IBMX (typically 100-500 µM) in the assay buffer can help stabilize the cAMP signal.[2][4]
-
This compound Solubility: this compound is soluble in DMSO. Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid cell toxicity.
By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the role of CXCR6 and cAMP signaling in their specific biological systems of interest.
References
Application Notes and Protocols for ML339 Treatment in Responsive Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
ML339 is a potent and selective small-molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6).[1] The CXCR6 receptor and its ligand, CXCL16, are implicated in the progression of several cancers, particularly in promoting cell migration, invasion, and proliferation.[1][2] this compound exerts its effect by inhibiting the downstream signaling pathways activated by the CXCL16-CXCR6 axis, including β-arrestin recruitment and cyclic adenosine monophosphate (cAMP) signaling.[3] These application notes provide a summary of cell lines responsive to this compound and detailed protocols for assessing its effects.
Responsive Cell Lines
Several cancer cell lines exhibit high expression of CXCR6, making them suitable models for studying the effects of this compound. The responsiveness of these cell lines is primarily linked to the inhibition of migration and invasion, processes highly dependent on CXCR6 signaling.
Prostate Cancer:
-
PC3: A human prostate cancer cell line known for its high metastatic potential and elevated CXCR6 expression.[2][4]
-
LNCaP: A human prostate adenocarcinoma cell line that also expresses CXCR6.[2][4]
Hepatocellular Carcinoma (HCC):
-
SK-HEP-1: A human liver adenocarcinoma cell line with high CXCR6 expression, which has been used in xenograft models to study the effects of CXCR6 antagonists.[3]
-
MHCC97H and HCCLM3: Highly metastatic human hepatocellular carcinoma cell lines with elevated CXCR6 expression.[3]
-
Huh7 and Hep3B: Human hepatocellular carcinoma cell lines with lower metastatic potential and comparatively lower CXCR6 expression.[3]
Data Presentation
The following tables summarize the known quantitative data for this compound's activity.
Table 1: In Vitro Activity of this compound on Human CXCR6 Receptor
| Parameter | IC50 Value | Description |
| CXCR6 Antagonism | 140 nM | Concentration required to inhibit 50% of CXCR6 receptor activity. |
| β-arrestin Recruitment | 0.3 µM | Concentration required to inhibit 50% of CXCL16-induced β-arrestin recruitment to the CXCR6 receptor.[3] |
| cAMP Signaling | 1.4 µM | Concentration required to inhibit 50% of CXCL16-induced modulation of cAMP signaling.[3] |
Table 2: Reported Effects of this compound on Cell Lines
| Cell Line | Cancer Type | Reported Effect of CXCR6 Inhibition | Notes |
| PC3 | Prostate Cancer | Inhibition of CXCL16-induced migration and invasion.[4][5] Potentiation of docetaxel-induced cytotoxicity.[6][7] | High CXCR6 expression.[2][4] |
| LNCaP | Prostate Cancer | Inhibition of CXCL16-induced migration and invasion.[4][5] | Lower CXCR6 expression compared to PC3 cells.[2] |
| SK-HEP-1 | Hepatocellular Carcinoma | Inhibition of tumor growth in a mouse xenograft model.[3] | High CXCR6 expression.[3] |
| MHCC97H, HCCLM3 | Hepatocellular Carcinoma | Inhibition of invasion (based on CXCR6 knockdown studies).[3] | High CXCR6 expression.[3] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Responsive cell lines (e.g., PC3, LNCaP, SK-HEP-1)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Transwell Migration and Invasion Assay
This assay measures the ability of this compound to inhibit cancer cell migration and invasion.
Materials:
-
Responsive cell lines (e.g., PC3, LNCaP)
-
Serum-free culture medium
-
Complete culture medium (as a chemoattractant)
-
This compound
-
DMSO (vehicle control)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixing
-
Crystal violet solution for staining
Procedure:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no coating is needed.
-
Plate the bottom wells of the 24-well plate with complete culture medium containing a chemoattractant (e.g., 10% FBS).
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 30 minutes.
-
Add 100 µL of the cell suspension to the top chamber of each Transwell insert.
-
Incubate the plate for 12-24 hours at 37°C.
-
After incubation, remove the non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the insert with methanol for 10 minutes.
-
Stain the fixed cells with crystal violet solution for 15 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Elute the stain with a solubilizing agent (e.g., 10% acetic acid) and measure the absorbance, or count the number of stained cells in several microscopic fields.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This protocol is for measuring the antagonistic effect of this compound on CXCL16-induced β-arrestin recruitment to CXCR6.
Materials:
-
PathHunter® CXCR6 β-Arrestin cell line (e.g., from DiscoverX)
-
Assay medium recommended by the manufacturer
-
CXCL16 (agonist)
-
This compound
-
DMSO (vehicle control)
-
384-well white, solid-bottom assay plates
-
PathHunter® Detection Reagents
-
Chemiluminescent plate reader
Procedure:
-
Culture the PathHunter® CXCR6 cells according to the manufacturer's instructions.
-
Harvest and seed the cells into a 384-well assay plate at the recommended density.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 30 minutes).
-
Add CXCL16 at a concentration that gives a submaximal response (EC80) to all wells except the negative control.
-
Incubate the plate for 90 minutes at 37°C.
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well and incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal using a plate reader.
-
Plot the signal against the concentration of this compound to determine the IC50 for inhibition of β-arrestin recruitment.
cAMP Signaling Assay
This assay determines the effect of this compound on the modulation of intracellular cAMP levels by the CXCR6-CXCL16 axis.
Materials:
-
CXCR6-expressing cell line
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX)
-
CXCL16 (agonist)
-
Forskolin (positive control for adenylyl cyclase activation)
-
This compound
-
DMSO (vehicle control)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Culture and harvest the CXCR6-expressing cells.
-
Resuspend the cells in assay buffer.
-
Dispense the cell suspension into the wells of the assay plate.
-
Add the desired concentrations of this compound or vehicle control and pre-incubate.
-
Add CXCL16 to stimulate the receptor. For Gi-coupled receptors, you may need to co-stimulate with forskolin to measure the inhibition of cAMP production.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and perform the cAMP measurement according to the kit's instructions.
-
Read the signal on a compatible plate reader.
-
Calculate the cAMP concentration and plot a dose-response curve for this compound to determine its IC50.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a CXCR6 antagonist.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining this compound's effect on cell viability.
Experimental Workflow for Transwell Migration Assay
Caption: Workflow for assessing this compound's effect on cell migration.
References
- 1. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR6-CXCL16 axis promotes prostate cancer by mediating cytoskeleton rearrangement via Ezrin activation and αvβ3 integrin clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR6 is expressed in human prostate cancer in vivo and is involved in the in vitro invasion of PC3 and LNCap cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostate cancer cells hyper-activate CXCR6 signaling by cleaving CXCL16 to overcome effect of docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostate cancer cells hyper-activate CXCR6 signaling by cleaving CXCL16 to overcome effect of docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ML339 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ML339 and solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most effective solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations ranging from 50.2 mg/mL to 125 mg/mL.[1][2][3] For optimal results, use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[2]
Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What should I do?
A2: If you observe precipitation, gentle warming and/or sonication can aid in the complete dissolution of this compound.[3][4] Ensure your DMSO is of high purity and anhydrous, as absorbed moisture can cause the compound to precipitate.[2] It is also recommended to prepare stock solutions fresh for each experiment.
Q3: Can I dissolve this compound in aqueous solutions?
A3: this compound is practically insoluble in water.[2] For cell-based assays or in vivo studies requiring aqueous buffers, it is necessary to first dissolve this compound in an organic solvent like DMSO and then dilute this stock solution into the aqueous medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.
Q4: My this compound precipitated out of solution after diluting my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: To prevent precipitation upon dilution into aqueous media, it is crucial to ensure rapid and thorough mixing. Vortexing the solution immediately after adding the this compound DMSO stock can help. Additionally, consider using a final DMSO concentration that is as low as possible while still maintaining the desired this compound concentration. For in vivo preparations, specific formulations with co-solvents and surfactants are recommended to maintain solubility.[2][4]
Q5: What are the recommended storage conditions for this compound powder and stock solutions?
A5:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In Solvent: Store stock solutions at -80°C for up to 6 months to a year, or at -20°C for up to 1 month.[2][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Quantitative Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 50.2 - 125 | 100 - 249 | [1][2][3] |
| Ethanol | 10.04 - 13 | ~20 - 26 | [2] |
| Water | Insoluble | Insoluble | [2] |
| 10% DMSO / 90% Corn Oil | ≥ 3.75 | ≥ 7.47 | [4] |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 5.02 mg of this compound powder (Molecular Weight: 502.0 g/mol ).
-
Dissolution: Add 1 mL of fresh, anhydrous DMSO to the this compound powder.
-
Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. If necessary, warm the solution slightly.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C.
In Vivo Formulation Protocol (Example)
This protocol is an example for preparing a dosing solution for animal studies.[2]
-
Prepare a concentrated stock: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mg/mL).[2]
-
Add co-solvent: To 50 µL of the DMSO stock, add 400 µL of PEG300 and mix until the solution is clear.
-
Add surfactant: Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add aqueous component: Add 500 µL of sterile ddH₂O or saline to bring the final volume to 1 mL.
-
Administration: Use the final formulation immediately for in vivo administration.[2]
Visualizations
Signaling Pathway of this compound Action
This compound is a selective antagonist of the CXCR6 receptor. It blocks the signaling cascade initiated by the binding of the chemokine CXCL16. This inhibition has been shown to be relevant in the context of prostate cancer, where the CXCL16/CXCR6 axis is implicated in tumor cell proliferation and metastasis.[1][5][6]
Caption: this compound inhibits the CXCL16/CXCR6 signaling pathway.
Experimental Workflow: Preparing this compound for In Vitro Cell-Based Assays
This workflow outlines the steps for preparing this compound for use in cell culture experiments.
Caption: Workflow for preparing this compound for in vitro experiments.
Logical Relationship: Solubility Troubleshooting
This diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. abmole.com [abmole.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CXCR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming ML339 Metabolic Instability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the metabolic instability of ML339 in mouse models.
Frequently Asked Questions (FAQs)
Q1: Why am I observing lower than expected efficacy of this compound in my mouse model?
A1: There are two primary reasons for reduced efficacy of this compound in mice. Firstly, this compound exhibits significantly lower potency against the murine CXCR6 receptor compared to the human receptor. The IC50 for β-arrestin recruitment at the mouse CXCR6 receptor is 18 µM, which is substantially higher than the 0.3 µM observed for the human receptor.[1] Secondly, this compound has demonstrated moderate metabolic stability in mouse plasma, leading to rapid clearance and reduced in vivo exposure.
Q2: What is the known metabolic liability of this compound?
A2: The primary metabolic liability of this compound is believed to be the demethylation of its 3,4,5-trimethoxyphenyl group. This metabolic process contributes to its moderate stability in mouse plasma. In vitro studies have shown that this compound is almost completely metabolized in mouse liver microsomes within one hour.[2]
Q3: Are there any known analogs of this compound with improved properties for in vivo mouse studies?
A3: While research has been conducted to develop analogs with improved metabolic stability, a suitable candidate for in vivo mouse studies has not yet been reported. For instance, compound 81 was developed as a more potent antagonist of the human CXCR6 receptor; however, it was found to be inactive against the mouse receptor. This highlights the challenge in developing a single compound with optimal activity and metabolic stability in both human and murine systems.
Q4: What are the key pharmacokinetic parameters of this compound in mice?
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound in mice and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or undetectable plasma concentrations of this compound. | Rapid metabolism in the liver and plasma. | 1. Increase Dosing Frequency: Administer this compound more frequently to maintain plasma concentrations above the therapeutic threshold. 2. Increase Dose: While being mindful of potential toxicity, a higher dose may compensate for rapid clearance. 3. Change Route of Administration: Consider intravenous (IV) administration to bypass first-pass metabolism in the liver. 4. Formulation Strategies: Explore the use of drug delivery systems such as liposomes or nanoparticles to protect this compound from metabolic enzymes and prolong its circulation time. 5. Co-administration with Metabolic Inhibitors: The use of broad-spectrum cytochrome P450 inhibitors, after careful consideration of potential off-target effects, could slow the metabolism of this compound. |
| High variability in experimental results between individual mice. | Differences in metabolic enzyme expression and activity among mice. | 1. Use a larger cohort of mice: This will help to account for individual variability and provide more statistically robust data. 2. Characterize the metabolic profile of the mouse strain: Different mouse strains can have varying levels of metabolic enzymes. Understanding the specific metabolic characteristics of the strain being used can help in interpreting the results. |
| In vitro efficacy does not translate to in vivo activity. | 1. Poor pharmacokinetic properties: As discussed, rapid metabolism leads to insufficient in vivo exposure. 2. Low potency at the mouse receptor: The significantly higher IC50 of this compound for the mouse CXCR6 receptor requires higher concentrations to achieve the same level of target engagement as in human cells. | 1. Confirm target engagement in vivo: If possible, measure the occupancy of the CXCR6 receptor in your mouse model after this compound administration. 2. Consider a humanized mouse model: If the research goals are focused on the human CXCR6 receptor, using a mouse model with humanized CXCR6 could provide more translatable results. |
| Unexpected toxicity or off-target effects. | High doses required to compensate for poor stability may lead to off-target interactions. | 1. Perform a dose-response study: Carefully evaluate the therapeutic window of this compound in your specific mouse model. 2. Monitor for common signs of toxicity: Observe the mice for any adverse effects and perform histopathological analysis of key organs. |
Experimental Protocols
In Vitro Mouse Plasma Stability Assay
Objective: To assess the stability of this compound in mouse plasma.
Materials:
-
This compound
-
Control compound (with known stability in mouse plasma)
-
Freshly collected mouse plasma (with anticoagulant, e.g., heparin)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and the control compound in a suitable solvent (e.g., DMSO).
-
Spike the stock solution into pre-warmed mouse plasma to achieve the desired final concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.
-
Incubate the plate at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
Immediately quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the internal standard. This will precipitate the plasma proteins.
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the concentration of this compound remaining at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point. The half-life (t1/2) can be determined by plotting the natural logarithm of the remaining percentage versus time.
In Vitro Mouse Liver Microsome Metabolic Stability Assay
Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.
Materials:
-
This compound
-
Control compound (with known metabolic stability)
-
Pooled mouse liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Acetonitrile
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound and the control compound.
-
In a 96-well plate, add the phosphate buffer, mouse liver microsomes, and the this compound stock solution.
-
Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to pellet the microsomes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the amount of this compound remaining and calculate the metabolic half-life and intrinsic clearance.
Visualizations
Caption: Troubleshooting workflow for addressing low in vivo efficacy of this compound.
Caption: this compound's reduced antagonism of the mouse CXCR6 signaling pathway.
References
ML339 off-target effects at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of ML339, a selective CXCR6 antagonist. This guide includes frequently asked questions (FAQs) and troubleshooting advice to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule antagonist of the C-X-C chemokine receptor type 6 (CXCR6).[1][2] It was identified through high-throughput screening and subsequent medicinal chemistry efforts. Its primary application is as a chemical probe to investigate the biological roles of the CXCR6/CXCL16 signaling axis, particularly in the context of prostate cancer metastasis.[1][2]
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the interaction between the chemokine CXCL16 and its receptor, CXCR6. This antagonism has been shown to block downstream signaling events, including β-arrestin recruitment and cyclic adenosine monophosphate (cAMP) signaling.[3]
Q3: What are the recommended working concentrations for this compound in cell-based assays?
The optimal concentration of this compound will depend on the specific assay and cell type used. However, based on its reported potency, a starting concentration range of 100 nM to 1 µM is recommended for most cell-based functional assays. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound selective for human CXCR6 over murine CXCR6?
Yes, this compound is significantly more potent against human CXCR6. It has been reported to be approximately 100-fold less active at the murine CXCR6 receptor in a β-arrestin recruitment assay.[2] This species selectivity should be a key consideration when designing in vivo experiments in mouse models.
Data Presentation
On-Target Potency of this compound
| Assay Type | Target | Species | IC50 | Reference |
| β-arrestin Recruitment | CXCR6 | Human | 140 nM | [4] |
| β-arrestin Recruitment | CXCR6 | Murine | >10 µM | [2] |
| cAMP Signaling | CXCR6 | Human | 1.4 µM | [3] |
Selectivity and Off-Target Profile of this compound
This compound has been profiled against a panel of other G-protein coupled receptors (GPCRs) and has demonstrated good selectivity for CXCR6.
| Target | Assay Type | Concentration Tested | % Inhibition | Reference |
| CXCR4 | Not Specified | Not Specified | >79 µM (IC50) | [4] |
| CXCR5 | Not Specified | Not Specified | >79 µM (IC50) | [4] |
| CCR6 | Not Specified | Not Specified | >79 µM (IC50) | [4] |
| APJ | Not Specified | Not Specified | >79 µM (IC50) | [4] |
| 5-HT2B | Binding Assay | 10 µM | Moderate Activity | |
| DAT | Binding Assay | 10 µM | Moderate Activity |
Note: The term "Moderate Activity" was used in the source document without specific quantitative values. It is recommended to perform secondary assays to confirm any potential off-target effects in your system of interest, especially when using this compound at concentrations of 10 µM or higher.
Mandatory Visualizations
CXCR6 Signaling Pathway
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table 1, Potency and selectivity characteristics for probe this compound for antagonist activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ML339 Dosage for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR6 antagonist, ML339, in animal studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the C-X-C chemokine receptor type 6 (CXCR6).[1][2] It functions by blocking the interaction between CXCR6 and its ligand, CXCL16. This interaction is implicated in various physiological and pathological processes, including immune cell trafficking, inflammation, and the progression of certain cancers like prostate and hepatocellular carcinoma.[1][3] this compound antagonizes the β-arrestin recruitment and cAMP signaling pathways induced by CXCL16.[2]
2. What are the known in vitro potencies of this compound?
The inhibitory concentrations (IC50) of this compound vary between human and mouse CXCR6 receptors, which is a critical consideration for in vivo study design.
| Target | Assay | IC50 |
| Human CXCR6 | Radioligand Binding | 140 nM |
| Human CXCR6 | β-arrestin Recruitment | 0.3 µM |
| Human CXCR6 | cAMP Signaling | 1.4 µM |
| Mouse CXCR6 | β-arrestin Recruitment | 18 µM |
Data compiled from multiple sources.[1][2]
3. Has a specific in vivo dosage for this compound been established in animal models?
To date, published literature has not specified a definitive in vivo dosage for this compound. However, a structurally related and optimized successor compound, referred to as compound 81, has been used in a mouse xenograft model of hepatocellular carcinoma at doses of 30 mg/kg and 60 mg/kg. While not a direct equivalent, this provides a rational starting point for dose-ranging studies with this compound.
4. How should I formulate this compound for in vivo administration?
This compound is a hydrophobic compound with low aqueous solubility. A recommended formulation for in vivo use is a solution in 10% Dimethyl Sulfoxide (DMSO) and 90% Corn Oil. This formulation has been shown to achieve a solubility of at least 3.75 mg/mL.[2]
Formulation Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 37.5 mg/mL).
-
To prepare the final working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil for every 1 mL of final solution needed.
-
Mix thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution.[2]
-
It is recommended to prepare the working solution fresh on the day of use.[2]
5. What are the important pharmacokinetic properties of this compound to consider?
-
Plasma Stability: this compound exhibits moderate stability in mouse plasma.[4]
-
Plasma Protein Binding: It has high plasma protein binding.[2]
-
Metabolism: The presence of three methoxy groups on the molecule suggests potential for metabolic instability.
Troubleshooting Guide
Issue 1: Lack of Efficacy in Mouse Models
| Potential Cause | Troubleshooting Step |
| Weak potency against murine CXCR6: this compound is significantly less potent against the mouse CXCR6 receptor (IC50 = 18 µM) compared to the human receptor.[1][2] | - Increase the dose of this compound in a stepwise manner. - Consider using a mouse model with humanized CXCR6 or a xenograft model with human cells expressing CXCR6. - Evaluate alternative CXCR6 antagonists with better cross-reactivity if the mouse receptor is the primary target. |
| Suboptimal Dosage: The administered dose may be insufficient to achieve therapeutic concentrations at the target site. | - Conduct a dose-response study to determine the optimal effective dose. - Perform pharmacokinetic studies to measure plasma and tissue concentrations of this compound. |
| Poor Bioavailability: Issues with the formulation or route of administration may limit drug absorption. | - Ensure the formulation is prepared correctly and the compound is fully dissolved. - Consider alternative routes of administration (e.g., intraperitoneal injection if oral gavage is used). |
Issue 2: Vehicle-Related Toxicity or Adverse Events
| Potential Cause | Troubleshooting Step |
| DMSO Toxicity: High concentrations of DMSO can cause local irritation, inflammation, and other toxic effects.[5] | - Keep the final concentration of DMSO in the formulation to a minimum, ideally 10% or less.[5][6] - Include a vehicle-only control group in your experiments to differentiate between compound and vehicle effects.[5] - Monitor animals closely for any signs of distress or adverse reactions. |
| Irritation from Intraperitoneal (IP) Injection: The formulation may cause peritoneal irritation. | - Ensure the pH of the formulation is close to neutral (~7.0).[6] - Administer the injection slowly and at the correct anatomical location. |
Experimental Protocols
Pharmacokinetic Study of this compound in Mice
This protocol provides a general framework. Specific details may need to be optimized for your experimental goals.
-
Animal Model: Use an appropriate mouse strain for your research question.
-
Formulation: Prepare this compound in 10% DMSO and 90% Corn Oil as described above.
-
Dosing:
-
Administer a single dose of this compound via the desired route (e.g., oral gavage or intraperitoneal injection).
-
A starting dose could be in the range of 30-60 mg/kg, based on data from the related compound 81.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Use appropriate blood collection techniques (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
-
Sample Processing:
-
Process blood samples to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
-
Visualizations
Caption: this compound inhibits CXCR6 signaling by blocking CXCL16 binding.
Caption: General workflow for in vivo studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Technical Support Center: Working with ML339 and High Plasma Protein Binding
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the challenges associated with the high plasma protein binding of ML339, a selective CXCR6 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is plasma protein binding and why is it important for this compound?
A: Plasma protein binding (PPB) refers to the reversible binding of a drug to proteins in the blood plasma.[1][2] Only the unbound or "free" fraction of the drug is able to diffuse across cell membranes to interact with its target, in this case, the CXCR6 receptor.[1] this compound is known to exhibit high plasma protein binding.[3] This is a critical parameter as it significantly influences the compound's distribution, metabolism, and efficacy. A high degree of binding can limit the amount of this compound available to exert its pharmacological effect at the target site.[2]
Q2: How does high plasma protein binding affect my in vitro cell-based assays?
A: Standard cell culture media is often supplemented with fetal bovine serum (FBS), which contains proteins like albumin. These proteins can bind to this compound, reducing the unbound concentration of the compound in the media that is available to interact with your cells. Chemicals that are over 99% protein bound in human plasma can still be more than 90% bound in cell culture media containing 5-10% FBS.[4] This can lead to an underestimation of the compound's potency (a higher apparent IC50) if the nominal concentration is used without correcting for protein binding.
Q3: What is the reported plasma protein binding value for this compound?
A: While literature confirms that this compound is highly plasma protein bound, specific quantitative values (e.g., percentage bound or fraction unbound) are not consistently reported in publicly available sources.[3] Therefore, it is recommended to experimentally determine the plasma protein binding of this compound in the plasma of the species being used for in vivo studies or to measure its binding in the specific batch of FBS being used for in vitro experiments.
Q4: Which methods are recommended for determining the plasma protein binding of this compound?
A: The most common and well-regarded methods for determining plasma protein binding are equilibrium dialysis and ultrafiltration.[5] Equilibrium dialysis is often considered the "gold standard".[6] These methods physically separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction.[5][7]
Troubleshooting Guides
Issue 1: Inconsistent or Poor Recovery in Plasma Protein Binding Assays
-
Symptom: The total amount of this compound measured in the plasma and buffer chambers after the experiment is significantly lower than the initial amount added.
-
Possible Cause: this compound, being a lipophilic compound, may exhibit non-specific binding to the materials of the assay apparatus (e.g., the plastic walls of the 96-well plate or the dialysis membrane itself).
-
Troubleshooting Steps:
-
Pre-treatment of the device: To mitigate non-specific binding, consider pre-saturating the device. This can be done by incubating the device with a solution of the compound before starting the actual experiment.
-
Use of low-binding materials: Whenever possible, use laboratory plastics and membranes that are specifically designed for low non-specific binding.
-
Include a mass balance calculation: Always calculate the recovery of the compound. A low recovery suggests that non-specific binding is a significant issue that needs to be addressed.
-
Adjusting the protocol: For highly lipophilic compounds, modifying the buffer composition or adding a small percentage of an organic solvent might help reduce non-specific binding, but this should be done with caution as it can also affect the protein binding itself.
-
Issue 2: Apparent Low Potency or Lack of Effect in Cell-Based Assays
-
Symptom: this compound appears less potent in your cell-based assay (higher IC50) than expected, especially when compared to biochemical assays.
-
Possible Cause: The high plasma protein binding of this compound is leading to a lower unbound concentration in your cell culture medium containing FBS than the nominal concentration you are adding.
-
Troubleshooting Steps:
-
Calculate the unbound concentration: The effective concentration in your assay is the unbound concentration. This can be estimated using the following formula: Unbound Concentration = Total Concentration x Fraction Unbound in Media You will first need to determine the fraction unbound (fu) of this compound in your specific cell culture media formulation.
-
Reduce serum concentration: If experimentally feasible, reduce the percentage of FBS in your cell culture medium. This will increase the fraction of unbound this compound. Be mindful that this can also affect cell health and growth.
-
Use serum-free media: If your cell line can be maintained in serum-free or low-serum media for the duration of the experiment, this can be an effective way to minimize the impact of protein binding.
-
Account for binding in dose-response curves: When reporting results, it is best practice to report the unbound IC50 by correcting for the protein binding in the assay medium.
-
Quantitative Data Summary
Since a specific plasma protein binding value for this compound is not publicly available, the following table provides example data for compounds with varying degrees of plasma protein binding to illustrate the concepts.
| Compound | Plasma Protein Binding (%) | Fraction Unbound (fu) | Implications for Experiments |
| Example A (Low Binding) | 20% | 0.80 | The unbound concentration is close to the total concentration. The effect of serum in in vitro assays is minimal. |
| Example B (Medium Binding) | 85% | 0.15 | The unbound concentration is significantly lower than the total concentration. Correction for protein binding is important. |
| Example C (High Binding, like this compound) | >99% | <0.01 | The unbound concentration is a very small fraction of the total concentration. Precise measurement is critical and the impact on in vitro and in vivo pharmacology is substantial. |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding by Equilibrium Dialysis
This protocol is adapted for a 96-well dialysis apparatus.
Materials:
-
96-well equilibrium dialysis plate with dialysis membranes (e.g., MWCO 12-14 kDa)
-
This compound stock solution (in DMSO)
-
Plasma from the relevant species (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker
-
LC-MS/MS for analysis
Methodology:
-
Preparation:
-
Prepare a working solution of this compound in plasma at the desired concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid effects on protein binding.
-
-
Loading the Dialysis Plate:
-
Pipette the plasma containing this compound into the donor chamber of each well.
-
Pipette an equal volume of PBS into the corresponding receiver chamber.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with gentle shaking for a predetermined time to allow the system to reach equilibrium (typically 4-6 hours, but this should be optimized for this compound).
-
-
Sampling:
-
After incubation, carefully collect aliquots from both the plasma (donor) and buffer (receiver) chambers.
-
-
Analysis:
-
Determine the concentration of this compound in the aliquots from both chambers using a validated LC-MS/MS method. The concentration in the buffer chamber represents the unbound drug concentration.
-
-
Calculation:
-
Fraction Unbound (fu): fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber
-
Percent Bound: % Bound = (1 - fu) x 100
-
Protocol 2: Determination of Plasma Protein Binding by Ultrafiltration
Materials:
-
Centrifugal ultrafiltration devices (e.g., with a 30 kDa MWCO)
-
This compound stock solution (in DMSO)
-
Plasma from the relevant species
-
Centrifuge with temperature control
-
LC-MS/MS for analysis
Methodology:
-
Preparation:
-
Prepare a working solution of this compound in plasma at the desired concentration (e.g., 1 µM), keeping the final DMSO concentration low (<0.5%).
-
Pre-incubate the plasma-drug solution at 37°C for at least 30 minutes.
-
-
Loading the Device:
-
Add the plasma-drug solution to the sample reservoir of the ultrafiltration device.
-
-
Centrifugation:
-
Centrifuge the device according to the manufacturer's instructions (e.g., at a specified speed and time at 37°C) to separate the protein-free ultrafiltrate.
-
-
Sampling:
-
Carefully collect the ultrafiltrate, which contains the unbound drug.
-
Also, take an aliquot of the original plasma-drug solution for analysis of the total concentration.
-
-
Analysis:
-
Determine the concentration of this compound in the ultrafiltrate and the original plasma solution using a validated LC-MS/MS method.
-
-
Calculation:
-
Fraction Unbound (fu): fu = Concentration in Ultrafiltrate / Total Concentration in Plasma
-
Percent Bound: % Bound = (1 - fu) x 100
-
Visualizations
Caption: Equilibrium of this compound in plasma and its diffusion to the target tissue.
Caption: Experimental workflow for determining plasma protein binding using equilibrium dialysis.
Caption: Troubleshooting logic for addressing low potency of this compound in cell-based assays.
References
- 1. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Importance of Relating Efficacy Measures to Unbound Drug Concentrations for Anti-Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML339 Efficacy in Murine Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering reduced potency of the CXCR6 antagonist, ML339, in murine models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective small-molecule antagonist of the human C-X-C chemokine receptor 6 (CXCR6).[1][2][3] It was identified as a potent inhibitor of the CXCR6/CXCL16 signaling axis, which is implicated in the progression of several cancers, including prostate and hepatocellular carcinoma.[1][4][5]
Q2: We are observing significantly lower efficacy of this compound in our mouse models compared to in vitro human cell line data. Is this expected?
A2: Yes, this is an expected finding. This compound exhibits significant species-specific differences in potency. It is substantially less potent against the murine CXCR6 receptor compared to the human ortholog.[1][6]
Q3: What is the quantitative difference in this compound potency between human and mouse CXCR6?
A3: this compound has an IC50 of 0.3 µM for antagonizing β-arrestin recruitment at the human CXCR6 receptor. In contrast, its IC50 against the mouse CXCR6 receptor is 18 µM, indicating a 60-fold decrease in potency.[1][3][6]
Q4: Are there other factors besides receptor affinity that could contribute to the reduced in vivo potency of this compound in mice?
A4: Yes, other pharmacokinetic factors may play a role. This compound has been shown to have moderate stability in mouse plasma and is rapidly metabolized in mouse liver microsomes.[3] Additionally, it exhibits high plasma protein binding, which can limit the concentration of the free, active compound available to engage the target receptor in vivo.
Q5: Can this compound still be used in murine models for cancer research?
A5: Yes, this compound can be effectively used in specific murine models, particularly in xenograft studies where human cancer cell lines expressing human CXCR6 are implanted into immunodeficient mice.[4][5] In this context, the target is the human receptor on the tumor cells, not the mouse receptor in the surrounding tissues.
Troubleshooting Guide
Issue 1: Suboptimal or No Tumor Growth Inhibition in a Xenograft Model
Possible Causes and Solutions:
-
Incorrect Model System:
-
Problem: You are using a syngeneic mouse model where the tumor cells are of murine origin. This compound will have low efficacy due to its poor potency against the mouse CXCR6 receptor.
-
Solution: Switch to a xenograft model using a human cancer cell line that expresses high levels of CXCR6. Immunodeficient mouse strains such as NOD/SCID or NSG are suitable hosts for human tumor xenografts.[1][7][8]
-
-
Inadequate Dosing or Formulation:
-
Problem: The dose of this compound may be insufficient to achieve the necessary therapeutic concentrations at the tumor site, or the formulation may lead to poor bioavailability.
-
Solution:
-
Increase the dose of this compound. Consider a dose-response study to determine the optimal therapeutic dose.
-
Optimize the formulation to improve solubility and bioavailability. A formulation of DMSO, Tween 80, and water has been used for oral gavage of a similar compound.[4]
-
-
-
Rapid Metabolism:
-
Problem: this compound is moderately stable in mouse plasma and may be cleared too quickly to exert a sustained effect.
-
Solution:
-
Increase the frequency of administration to maintain therapeutic drug levels.
-
Consider co-administration with an inhibitor of relevant metabolic enzymes, if known, although this requires further investigation.
-
-
Issue 2: High Variability in Tumor Response Between Animals
Possible Causes and Solutions:
-
Inconsistent Drug Administration:
-
Problem: Variability in the volume or concentration of the administered drug, or inconsistent administration technique (e.g., oral gavage, intraperitoneal injection).
-
Solution: Ensure all personnel are thoroughly trained in the administration technique. Use calibrated equipment to ensure accurate dosing.
-
-
Tumor Heterogeneity:
-
Problem: The parental human cancer cell line may have heterogeneous expression of CXCR6, leading to variable tumor responses.
-
Solution: Perform cell sorting to select for a population with uniformly high CXCR6 expression before implantation.
-
-
Differences in Animal Health and Stress:
-
Problem: Underlying health issues or stress can influence tumor growth and drug metabolism.[9]
-
Solution: Closely monitor the health of the animals. Ensure housing conditions are optimal and standardized to minimize stress.
-
Data Presentation
Table 1: In Vitro Potency of this compound against Human and Murine CXCR6
| Target Receptor | Assay | IC50 | Fold Difference (Mouse vs. Human) |
| Human CXCR6 | β-arrestin recruitment | 0.3 µM | - |
| Murine CXCR6 | β-arrestin recruitment | 18 µM | 60-fold higher |
Experimental Protocols
Key Experiment: Evaluation of this compound Efficacy in a Human Hepatocellular Carcinoma (HCC) Xenograft Model
This protocol is a synthesized methodology based on practices for similar compounds and xenograft models.
1. Cell Culture:
- Culture SK-HEP-1 human hepatocellular carcinoma cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells every 2-3 days to maintain exponential growth.
2. Animal Model:
- Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).
- Allow mice to acclimate for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
- Harvest SK-HEP-1 cells during the exponential growth phase.
- Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[10]
4. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.
5. This compound Formulation and Administration:
- Prepare the this compound formulation. For oral administration, a vehicle of DMSO, Tween 80, and water can be considered. A stock solution of this compound in DMSO can be diluted in corn oil for intraperitoneal injection.[3]
- Administer this compound at the desired dose (e.g., 30 mg/kg) via the chosen route (e.g., oral gavage or intraperitoneal injection) daily for the duration of the study.
- The control group should receive the vehicle only.
6. Efficacy Assessment:
- Continue to monitor tumor volume and body weight of the mice throughout the treatment period.
- At the end of the study (e.g., 21-28 days), euthanize the mice and excise the tumors.
- Measure the final tumor weight and volume.
- Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3), and Western blotting to assess downstream signaling pathways.
Visualizations
References
- 1. SK-HEP-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SK-HEP1 Xenograft Model | Xenograft Services [xenograft.net]
- 8. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 9. Why Drugs that Work in Mice Don’t Work In Humans | Sarah Constantin [srconstantin.github.io]
- 10. Xenograft tumorigenesis assay [bio-protocol.org]
ML339 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with ML339.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the human C-X-C chemokine receptor type 6 (CXCR6).[1][2][3] Its primary mechanism of action is to block the signaling pathways induced by the natural ligand, CXCL16. Specifically, this compound has been shown to antagonize the recruitment of β-arrestin and the cAMP signaling pathway of the human CXCR6 receptor.[1][3][4]
Q2: I am observing lower than expected potency or no effect in my mouse model. Why might this be?
A critical factor to consider is the species-specific activity of this compound. The compound is significantly less potent against the murine (mouse) CXCR6 receptor compared to the human receptor. Reports indicate that this compound is about 100-fold less active at the murine CXCR6 receptor.[5][6] This substantial difference in potency is a likely cause for diminished or absent effects in mouse models.
Q3: My in vitro results are not consistent across different experiments. What are some potential causes?
Inconsistent in vitro results can stem from several factors related to compound handling and experimental setup:
-
Solubility: this compound has limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your working solutions.[6] Precipitation of the compound can lead to a lower effective concentration. Sonication may be recommended to aid dissolution.[6]
-
Compound Stability: While this compound shows good stability in human plasma, its stability is only moderate in mouse plasma.[1][2] When working with cell culture media containing serum, be mindful of potential degradation over longer incubation periods. It is recommended to prepare fresh working solutions for each experiment.[1]
-
Plasma Protein Binding: this compound exhibits high plasma protein binding.[1][5] If your assay medium contains a high concentration of proteins, such as serum, the free concentration of this compound available to interact with the target receptor may be significantly reduced, leading to a decrease in apparent potency.
Q4: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in DMSO.[6] For in vivo experiments, a common vehicle is a mixture of DMSO and corn oil.[1] Always refer to the manufacturer's instructions for specific storage conditions. As a general guideline, store stock solutions at -20°C or -80°C.[6] It is advisable to prepare fresh working solutions for each experiment to ensure consistency.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design and data interpretation.
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 140 nM | Human | CXCR6 Antagonism | [1][3] |
| IC50 | 0.3 µM | Human | β-arrestin Recruitment | [1][3][4] |
| IC50 | 1.4 µM | Human | cAMP Signaling | [1][3][4] |
| IC50 | 18 µM | Mouse | β-arrestin Recruitment | [1][3][5] |
| Selectivity | >79 µM | Human | CXCR4, CXCR5, APJ | [1][3] |
| Plasma Stability | Good | Human | - | [1][2] |
| Plasma Stability | Moderate | Mouse | - | [1][2] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays (e.g., β-arrestin Recruitment Assay):
-
Cell Culture: Culture cells expressing the human or murine CXCR6 receptor (e.g., CHO-K1 cells) under standard conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations in an appropriate assay buffer or cell culture medium.
-
Cell Plating: Seed the cells in a suitable microplate and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with the various concentrations of this compound or a vehicle control for a predetermined period.
-
Ligand Stimulation: Add the CXCR6 ligand, CXCL16, at a concentration known to elicit a robust response (e.g., EC80).
-
Signal Detection: Measure the resulting signal (e.g., luminescence or fluorescence) according to the specific assay kit instructions.
-
Data Analysis: Plot the signal intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound | CXCR | TargetMol [targetmol.com]
Technical Support Center: Improving the Bioavailability of ML339
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of ML339, a selective CXCR6 antagonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical studies involving this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or variable this compound plasma concentrations after oral administration. | Poor aqueous solubility of this compound limiting its dissolution in the gastrointestinal tract. | 1. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the this compound powder, which can enhance its dissolution rate. 2. Formulation with Solubilizing Agents: Prepare a formulation of this compound with co-solvents (e.g., DMSO, PEG300, Tween-80) or as a solid dispersion with a hydrophilic carrier. 3. Lipid-Based Formulations: Investigate the use of self-emulsifying drug delivery systems (SEDDS) to improve solubilization and absorption. |
| Precipitation of this compound in aqueous buffers or cell culture media. | The hydrophobic nature of this compound leads to low solubility in aqueous environments. | 1. Use of Co-solvents: Dissolve this compound in a small amount of a water-miscible organic solvent like DMSO before diluting it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Complexation with Cyclodextrins: Evaluate the use of cyclodextrins to form inclusion complexes with this compound, which can enhance its aqueous solubility. |
| Inconsistent in vivo efficacy despite consistent dosing. | Moderate plasma stability of this compound in some species (e.g., mouse) and high plasma protein binding can lead to variable exposure to the active compound.[1] | 1. Assess Plasma Stability: Conduct an in vitro plasma stability assay to determine the half-life of this compound in the plasma of your animal model. 2. Consider Alternative Dosing Routes: If oral bioavailability remains a challenge, consider parenteral routes of administration (e.g., intravenous, intraperitoneal) to ensure more consistent systemic exposure. 3. Formulation Optimization: For oral dosing, continue to optimize the formulation to protect this compound from degradation and enhance its absorption. |
| Difficulty achieving desired concentration in stock solutions. | This compound has poor solubility in common aqueous-based solvents. | 1. Utilize Organic Solvents: Prepare stock solutions in solvents such as DMSO. Sonication may be required to fully dissolve the compound.[2] 2. Check for Saturation: If a clear solution cannot be obtained, it is possible the saturation point has been reached. Consider preparing a less concentrated stock solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge affecting the bioavailability of this compound?
A1: The primary challenge is its poor aqueous solubility. As a hydrophobic molecule, this compound has limited dissolution in the gastrointestinal fluids following oral administration, which is a critical step for absorption into the bloodstream.
Q2: What are some recommended starting formulations for in vivo oral dosing of this compound in mice?
A2: A common starting point for poorly soluble compounds like this compound is a suspension or solution using a combination of excipients. A suggested formulation involves dissolving this compound in DMSO and then further diluting it in a vehicle such as a mixture of PEG300, Tween-80, and saline, or in corn oil.[1] It is crucial to perform pilot studies to determine the optimal vehicle for your specific experimental conditions.
Q3: How can I improve the solubility of this compound for in vitro assays?
A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent like DMSO. This stock solution can then be diluted to the final working concentration in your cell culture medium or assay buffer. It is important to ensure the final concentration of DMSO is low enough to not affect your cells or assay.
Q4: this compound shows moderate stability in mouse plasma. What are the implications for my in vivo studies?
A4: The moderate stability of this compound in mouse plasma suggests that the compound may be degraded by plasma enzymes, leading to a shorter half-life and reduced exposure.[1] This can result in lower than expected efficacy. It is advisable to conduct pharmacokinetic studies to determine the actual plasma concentration profile of this compound in your mouse strain and consider this when designing your dosing regimen.
Q5: Are there any advanced formulation strategies that could be applied to this compound?
A5: Yes, several advanced formulation strategies can be explored to enhance the bioavailability of this compound. These include the preparation of amorphous solid dispersions, where this compound is dispersed in a polymer matrix to improve its dissolution rate. Another approach is the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), which can improve solubilization in the gut. The formation of lipophilic salts has also been shown to improve the oral absorption of similar compounds like kinase inhibitors.
Data Summary Tables
Table 1: Physicochemical Properties of this compound Influencing Bioavailability
| Property | Value/Observation | Implication for Bioavailability |
| Aqueous Solubility | Poor | Limits dissolution and subsequent absorption. |
| Plasma Protein Binding | High[1] | Reduces the concentration of free, active compound in circulation. |
| Plasma Stability | Good in human plasma, moderate in mouse plasma.[1] | Potential for rapid clearance in mouse models, affecting exposure. |
Table 2: Overview of Potential Bioavailability Enhancement Strategies for this compound
| Strategy | Principle | Potential Advantages | Key Experimental Readout |
| Micronization/Nanonization | Increased surface area | Improved dissolution rate. | Particle size analysis, in vitro dissolution profile. |
| Solid Dispersion | Drug dispersed in a hydrophilic carrier in an amorphous state | Enhanced dissolution and supersaturation. | Dissolution testing, pharmacokinetic studies. |
| Co-solvents | Solubilization in a mixture of miscible solvents | Simple to prepare for preclinical studies. | Solubility assessment, plasma concentration. |
| Cyclodextrin Complexation | Encapsulation of the drug molecule | Increased aqueous solubility. | Phase solubility studies, in vivo efficacy. |
| Lipid-Based Formulations (e.g., SEDDS) | Drug dissolved in a lipid carrier | Enhanced solubilization and lymphatic uptake. | Droplet size analysis, pharmacokinetic studies. |
Experimental Protocols
1. Protocol for Preparation of a Solid Dispersion of this compound
-
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
-
Materials: this compound, a hydrophilic polymer carrier (e.g., polyvinylpyrrolidone K30 - PVP K30), a common solvent (e.g., methanol).
-
Methodology:
-
Dissolve both this compound and PVP K30 in methanol in a predetermined ratio (e.g., 1:1, 1:2, 1:4 by weight).
-
Ensure complete dissolution of both components with the aid of sonication if necessary.
-
Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
The resulting solid dispersion can be collected and characterized for its dissolution properties.
-
2. Protocol for In Vitro Plasma Stability Assay of this compound
-
Objective: To determine the stability of this compound in mouse plasma.
-
Materials: this compound, mouse plasma, DMSO, acetonitrile, internal standard, LC-MS/MS system.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the this compound stock solution into pre-warmed mouse plasma at 37°C to a final concentration of, for example, 1 µM.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma sample.
-
Immediately quench the enzymatic reaction by adding 3 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point to determine the degradation rate and half-life.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: The CXCL16-CXCR6 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for the development and testing of improved this compound formulations.
References
ML339 Technical Support Center: Ensuring Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of ML339 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound powder and stock solutions?
A1: Proper storage is crucial for maintaining the stability and activity of this compound. For long-term storage, the powdered form should be kept at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved, stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to one month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q2: How should I prepare this compound for in vitro experiments?
A2: this compound is soluble in DMSO at concentrations up to 125 mg/mL (249 mM). For cell-based assays, a stock solution in DMSO is typically prepared and then further diluted in cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Sonication may be used to aid dissolution if precipitation is observed.
Q3: What is the known stability of this compound in aqueous solutions and cell culture media?
A3: While specific data on the long-term degradation of this compound in cell culture media at 37°C is limited, it has been shown to be stable in aqueous buffer at a pH range of 5.0-7.4.[1] However, for long-term experiments (extending over several days), it is advisable to refresh the medium with freshly diluted this compound periodically to ensure a consistent concentration. As a general practice for small molecules in long-term cultures, replacing the medium every 24-48 hours is recommended to maintain both compound activity and optimal cell health.
Q4: What is the mechanism of action of this compound?
A4: this compound is a selective antagonist of the human C-X-C chemokine receptor 6 (CXCR6).[2] It functions by inhibiting the signaling pathways induced by the binding of its natural ligand, CXCL16. Specifically, this compound has been shown to antagonize both β-arrestin recruitment and the cyclic adenosine monophosphate (cAMP) signaling pathway downstream of CXCR6 activation.[2]
Q5: Is this compound active against the murine CXCR6 receptor?
A5: this compound exhibits significantly lower potency against the murine CXCR6 receptor, being approximately 100-fold less active compared to its activity on the human receptor.[2] This is an important consideration for researchers planning to use this compound in mouse models or with murine cells.
Troubleshooting Guides
Issue 1: Inconsistent or weaker than expected results in long-term experiments.
Possible Cause: Degradation or reduced effective concentration of this compound over time.
Troubleshooting Steps:
-
Optimize Media Refreshment Schedule:
-
For experiments lasting longer than 48 hours, establish a regular media change schedule (e.g., every 24 or 48 hours) where the old media is replaced with fresh media containing the desired concentration of this compound.
-
-
Evaluate Compound Concentration:
-
Perform a dose-response experiment at the beginning of your study to determine the optimal concentration of this compound for your specific cell line and assay. It's possible that a higher initial concentration is needed to account for potential degradation over time.
-
-
Proper Stock Solution Handling:
-
Ensure that your this compound stock solution is stored correctly at -80°C in small aliquots to minimize freeze-thaw cycles. Before each use, thaw an aliquot completely and mix it thoroughly.
-
Issue 2: Observed cytotoxicity or changes in cell morphology.
Possible Cause: High DMSO concentration or off-target effects at high concentrations of this compound.
Troubleshooting Steps:
-
Check Final DMSO Concentration:
-
Calculate the final concentration of DMSO in your cell culture medium. It should ideally be below 0.1%. If it's higher, you may need to prepare a more concentrated stock of this compound or adjust your dilution scheme.
-
-
Determine the Therapeutic Window:
-
Conduct a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the concentration range where this compound is effective without causing significant cell death. This compound has been reported to be non-toxic to immortalized human liver cells at concentrations up to 50 μM.[2]
-
-
Include Vehicle Control:
-
Always include a vehicle control (medium with the same final concentration of DMSO as your this compound-treated samples) to distinguish between the effects of the compound and the solvent.
-
Issue 3: Variability between experimental replicates.
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.
Troubleshooting Steps:
-
Standardize Cell Seeding:
-
Ensure a homogenous cell suspension before seeding and use a consistent technique to plate the cells, aiming for a uniform cell density across all wells.
-
-
Ensure Proper Mixing:
-
After adding this compound to the wells, gently mix the plate to ensure even distribution of the compound in the media.
-
-
Mitigate Edge Effects:
-
In multi-well plates, the outer wells are more prone to evaporation, which can alter the concentration of this compound. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Data Presentation
Table 1: this compound Storage and Stability Summary
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. | |
| Working Solution (in Media) | 37°C | Recommended to refresh every 24-48 hours | For long-term experiments. |
Table 2: this compound In Vitro Activity
| Target/Assay | Species | IC50 |
| CXCR6 Antagonism | Human | 140 nM |
| β-arrestin Recruitment | Human | 0.3 μM |
| cAMP Signaling | Human | 1.4 μM |
| β-arrestin Recruitment | Murine | 18 μM |
Experimental Protocols
Key Experiment: β-Arrestin Recruitment Assay
This protocol provides a general workflow for assessing the antagonist activity of this compound on CXCL16-induced β-arrestin recruitment to CXCR6.
-
Cell Culture: Culture cells stably expressing a tagged CXCR6 and a β-arrestin fusion protein in the appropriate growth medium.
-
Cell Seeding: Plate the cells in a white, clear-bottom 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Antagonist Treatment: Add the diluted this compound or vehicle control to the appropriate wells and incubate for a pre-determined time at 37°C.
-
Agonist Stimulation: Add the ligand CXCL16 at a concentration that elicits a submaximal response (EC80) to all wells except for the negative control.
-
Detection: Add the detection reagent according to the manufacturer's instructions (e.g., for a chemiluminescent assay) and incubate as required.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Plot the signal against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Key Experiment: cAMP Signaling Assay
This protocol outlines a general procedure for measuring the effect of this compound on CXCL16-mediated inhibition of cAMP production.
-
Cell Culture: Culture cells expressing CXCR6 in the appropriate growth medium.
-
Cell Seeding: Plate the cells in a 96-well plate and incubate until they reach the desired confluency.
-
Compound and Agonist Preparation: Prepare dilutions of this compound and CXCL16 in stimulation buffer.
-
Treatment: Pre-incubate the cells with different concentrations of this compound or vehicle. Then, stimulate the cells with an appropriate concentration of forskolin (to induce cAMP production) in the presence or absence of CXCL16.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a competitive immunoassay or a bioluminescent assay).
-
Data Analysis: Normalize the data to the forskolin-only control and plot the results to determine the inhibitory effect of this compound on the CXCL16-mediated reduction in cAMP levels.
Visualizations
Caption: CXCL16/CXCR6 signaling and this compound inhibition.
Caption: Troubleshooting workflow for long-term this compound experiments.
References
Technical Support Center: Minimizing ML339 Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the CXCR6 antagonist, ML339, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective small-molecule antagonist of the C-X-C chemokine receptor 6 (CXCR6).[1][2] Its primary mechanism is to block the signaling pathways induced by the binding of the natural ligand, CXCL16, to the CXCR6 receptor.[1][3] Specifically, this compound has been shown to antagonize the recruitment of β-arrestin and the cAMP signaling pathway associated with human CXCR6.[1][3][4]
Q2: Is this compound generally considered toxic to cells in culture?
This compound has been reported to be non-toxic to immortalized Fa2-N4 human liver cells, with a lethal concentration (LC50) greater than 50 μM.[1] However, toxicity can be cell-line dependent and influenced by experimental conditions such as concentration and duration of exposure.
Q3: What are the recommended working concentrations for this compound in vitro?
The effective concentration of this compound can vary depending on the cell type and the specific biological process being studied. It is a potent antagonist of human CXCR6 with an IC50 of 140 nM.[1][4] For antagonizing β-arrestin recruitment and the cAMP signaling pathway, the IC50 values are 0.3 μM and 1.4 μM, respectively.[1][3][4] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: How selective is this compound?
This compound is highly selective for the human CXCR6 receptor. It shows no inhibitory effect on other chemokine receptors such as CXCR4, CXCR5, and CCR6, or the apelin receptor (APJ), with IC50 values greater than 79 μM for these receptors.[1][4][5] At a concentration of 10 μM, it shows only moderate activity for the 5-HT2B receptor and the dopamine transporter (DAT).[1][5]
Q5: Is there a significant difference in this compound activity between human and mouse CXCR6 receptors?
Yes, this compound is significantly less potent against the murine CXCR6 receptor. The IC50 for antagonizing β-arrestin recruitment in mouse CXCR6 is 18 μM, which is substantially higher than the 0.3 μM required for the human receptor.[1][4][5] This is an important consideration for researchers planning to translate in vitro findings from human cell lines to in vivo mouse models.
Quantitative Data Summary
| Parameter | Receptor/Assay | Species | Value | Reference |
| IC50 | CXCR6 Antagonism | Human | 140 nM | [1][4] |
| IC50 | β-arrestin Recruitment | Human | 0.3 µM | [1][3][4] |
| IC50 | cAMP Signaling Pathway | Human | 1.4 µM | [1][3][4] |
| IC50 | β-arrestin Recruitment | Mouse | 18 µM | [1][4][5] |
| IC50 | CXCR4, CXCR5, CCR6, APJ | Human | >79 µM | [1][4][5] |
| LC50 | Cytotoxicity | Human (Fa2-N4 liver cells) | >50 µM | [1] |
Experimental Protocols
Protocol: General In Vitro Treatment with this compound
This protocol provides a general guideline for treating adherent cell cultures with this compound. It is essential to optimize these steps for your specific cell line and experimental design.
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a predetermined optimal density.
-
Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations. It is crucial to perform serial dilutions to obtain a range of concentrations for dose-response experiments.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) in your experimental setup.
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cultured cells.
-
Add the prepared this compound-containing medium (and vehicle control medium) to the respective wells or flasks.
-
Return the cells to the incubator (37°C, 5% CO2) for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
After the incubation period, proceed with your planned downstream analysis, such as a cytotoxicity assay, gene expression analysis, or protein analysis.
-
Protocol: Assessing this compound Cytotoxicity using an LDH Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme released into the culture medium upon cell membrane damage, making it a reliable indicator of cytotoxicity.[6][7]
-
Experimental Setup:
-
Follow the "General In Vitro Treatment with this compound" protocol to treat cells seeded in a 96-well plate with a range of this compound concentrations.
-
Include the following controls:
-
Untreated Cells (Spontaneous LDH release): Cells in culture medium without this compound or vehicle.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Maximum LDH Release Control: A separate set of untreated cells lysed with a lysis buffer (often provided in commercial LDH assay kits) about 45 minutes before the final reading.
-
Background Control: Culture medium without cells.
-
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.
-
Carefully transfer a specific volume of the supernatant from each well to a new, clean 96-well plate. Be cautious not to disturb the cell monolayer.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercial kits are widely available).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually up to 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Subtract the background control reading from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Visualizations
Caption: this compound blocks CXCL16-induced CXCR6 signaling pathways.
Caption: A typical workflow for in vitro experiments using this compound.
Troubleshooting Guide
Q: My cells are dying even at low concentrations of this compound. What could be the cause?
-
A1: Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all treatments and is at a level known to be non-toxic to your specific cell line (typically <0.5%). Run a vehicle-only control to test for solvent toxicity.
-
A2: Cell Line Sensitivity: Your cell line may be particularly sensitive to the inhibition of the CXCR6 pathway or to off-target effects of this compound. Consider performing a more detailed dose-response curve starting from very low (nanomolar) concentrations. Also, ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.[8][9]
-
A3: Contamination: Microbial contamination can cause unexpected cell death.[8][10] Visually inspect your cultures for any signs of contamination (e.g., cloudy medium, rapid pH changes) and consider performing a mycoplasma test.[8][10]
Q: I'm seeing a precipitate in my culture medium after adding this compound. What should I do?
-
A1: Solubility Issues: this compound may have limited solubility in aqueous culture medium, especially at higher concentrations. Ensure your stock solution is fully dissolved before diluting it in the medium. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
-
A2: Interaction with Medium Components: Some compounds can interact with components in the serum or medium, leading to precipitation.[8][11] Try pre-warming the medium to 37°C before adding the this compound dilution and mix gently.[8] If the problem persists, you may need to test different types of media or consider using a serum-free formulation if appropriate for your cells.
Q: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
-
A1: Standardize Cell Culture Conditions: Ensure consistency in cell passage number, seeding density, and confluence at the time of treatment.[9] Over-confluent or high-passage number cells can behave differently.
-
A2: Reagent Preparation: Prepare fresh this compound dilutions for each experiment from a well-maintained stock solution. Ensure accurate pipetting and thorough mixing.
-
A3: Incubation Times: Use precise timing for treatment and subsequent assay steps. Small variations in incubation times can lead to different outcomes.
-
A4: Instrument Calibration: Regularly check and calibrate equipment such as pipettes and plate readers to ensure accuracy.
Caption: A decision tree for troubleshooting common this compound issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Culture Troubleshooting [sigmaaldrich.com]
- 10. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
A Comparative Guide to CXCR6 Inhibitors: ML339 and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CXCR6 inhibitor ML339 with other emerging alternatives, supported by experimental data and detailed methodologies.
The C-X-C chemokine receptor type 6 (CXCR6) has garnered significant attention as a therapeutic target in various diseases, including cancer and inflammatory conditions. Its ligand, CXCL16, mediates cell migration, proliferation, and adhesion, making the CXCR6/CXCL16 axis a critical pathway in disease progression. This guide focuses on this compound, the first reported selective small-molecule antagonist of CXCR6, and compares its performance with other identified inhibitors.[1][2][3]
Quantitative Performance Comparison of CXCR6 Inhibitors
The following table summarizes the in vitro potency of this compound and a notable alternative, Compound 81, a distinct chemical series with improved potency.[2][4] Data for an additional CXCR6 antagonist from a patent by ChemoCentryx is also included for a broader perspective, though the assay methodology differs.
| Inhibitor | Target | Assay Type | IC50 | Source |
| This compound | Human CXCR6 | β-arrestin Recruitment | 300 nM | [4][5][6] |
| Human CXCR6 | cAMP Signaling | 1400 nM | [4][5][6] | |
| Murine CXCR6 | β-arrestin Recruitment | 18,000 nM | [4][6] | |
| Compound 81 | Human CXCR6 | β-arrestin Recruitment | 40 nM | [2][4] |
| Human CXCR6 | cAMP Signaling | 540 nM | [2][4] | |
| Murine CXCR6 | β-arrestin Recruitment | > 40,000 nM | [5] | |
| ChemoCentryx Cpd 1.003 | Human CXCR6 | Radioligand Binding | ≤ 200 nM |
Selectivity Profile of this compound
A key attribute of a valuable chemical probe is its selectivity for the intended target. This compound has been profiled against a panel of other G protein-coupled receptors (GPCRs) and has demonstrated high selectivity for CXCR6.
| Receptor | This compound Activity (IC50) |
| CXCR5 | > 79 µM |
| CXCR4 | > 79 µM |
| CCR6 | > 79 µM |
| APJ | > 79 µM |
Data sourced from "Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis"[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the CXCR6 signaling pathway and a general workflow for screening and characterizing CXCR6 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CXCR6 inhibitors.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay quantitatively measures the recruitment of β-arrestin to an activated GPCR using enzyme fragment complementation (EFC) technology.
Materials:
-
PathHunter® cells co-expressing a ProLink™ (PK)-tagged CXCR6 and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Cell culture medium (e.g., DMEM with 10% FBS).
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CXCL16 ligand.
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Test compounds (e.g., this compound).
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PathHunter® Detection Reagents.
-
White, solid-bottom 96-well microplates.
Protocol:
-
Cell Plating: Seed the PathHunter® cells in the 96-well plates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Antagonist Mode:
-
Add the diluted test compounds to the cell plates and incubate for 30 minutes at 37°C.
-
Add CXCL16 at a final concentration equal to its EC80 value (the concentration that elicits 80% of the maximal response).
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Equilibrate the PathHunter® Detection Reagents to room temperature.
-
Add the detection reagent mixture to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the CXCL16-only control and determine the IC50 value using a non-linear regression analysis.
cAMP Signaling Assay
This assay measures the inhibition of adenylyl cyclase activity, which is a downstream effect of Gαi-coupled GPCR activation, such as CXCR6.
Materials:
-
Cells expressing human CXCR6 (e.g., CHO-K1 cells).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin.
-
CXCL16 ligand.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF-based).
Protocol:
-
Cell Preparation: Harvest and resuspend the CXCR6-expressing cells in assay buffer.
-
Compound and Ligand Addition:
-
In a 96-well plate, add the test compounds at various concentrations.
-
Add a fixed concentration of CXCL16.
-
Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels.
-
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Cell Lysis and Detection:
-
Add the lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
-
Data Acquisition: Read the HTRF signal at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve. Determine the IC50 values for the antagonist compounds.
Conclusion
This compound remains a valuable and selective tool for studying the biological roles of the CXCR6/CXCL16 axis. The emergence of newer antagonists, such as Compound 81, with improved potency highlights the ongoing efforts in developing more effective CXCR6-targeted therapeutics. The data and protocols presented in this guide offer a foundation for researchers to compare and select the most appropriate inhibitors for their specific research needs and to design further experiments to explore the therapeutic potential of targeting CXCR6.
References
- 1. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Mechanism of Action: A Tale of Two Inhibition Strategies
An Objective Comparison of ML339 and siRNA Knockdown for Targeting the CXCR6 Receptor
For researchers investigating the role of the C-X-C chemokine receptor 6 (CXCR6), choosing the right tool to modulate its function is critical. This guide provides a detailed comparison of two common methods: this compound, a selective small-molecule antagonist, and small interfering RNA (siRNA), a gene silencing technique. This comparison is intended for researchers, scientists, and drug development professionals to make an informed decision based on experimental data and methodological considerations.
The fundamental difference between this compound and siRNA lies in their mechanism of action. This compound is a chemical antagonist that blocks the function of the existing CXCR6 protein, while siRNA prevents the synthesis of new CXCR6 protein.
This compound: A Selective Antagonist
This compound is a small molecule that selectively binds to the CXCR6 receptor, preventing its natural ligand, CXCL16, from binding and activating downstream signaling.[1][2][3] This blockade is competitive and reversible. This compound has been shown to antagonize β-arrestin recruitment and the cAMP signaling pathway of the human CXCR6 receptor.[1][2][3]
siRNA Knockdown: Silencing the Gene
siRNA-mediated knockdown is a gene silencing technique that targets the CXCR6 messenger RNA (mRNA) for degradation.[4][5] A short, double-stranded RNA molecule complementary to a sequence in the CXCR6 mRNA is introduced into the cell.[4][5] This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and cleaves the target mRNA.[4][5] This prevents the translation of the mRNA into the CXCR6 protein, thereby reducing the total amount of the receptor on the cell surface.[4]
The CXCR6 Signaling Pathway
The binding of the ligand CXCL16 to its receptor CXCR6 initiates a cascade of intracellular signaling events.[6][7] CXCR6 is a G-protein coupled receptor (GPCR) that, upon activation, can trigger several downstream pathways, including the PI3K/Akt/mTOR and ERK/MAPK pathways.[6][7] These pathways are crucial in regulating cellular processes such as proliferation, migration, and survival.[6][7] The CXCL16/CXCR6 axis has been implicated in the progression of several cancers, including prostate and breast cancer.[7][8]
Quantitative Data Comparison
The choice between this compound and siRNA often depends on the specific experimental goals, which are reflected in their quantitative performance metrics.
| Feature | This compound | siRNA Knockdown |
| Target | CXCR6 Protein | CXCR6 mRNA |
| Mechanism | Receptor Antagonism | Gene Silencing |
| Efficacy | IC50 of 140 nM for human CXCR6[1][2]. IC50 of 0.3 µM for β-arrestin recruitment[1][2][3]. Weaker activity in mouse CXCR6 (IC50 = 18 µM)[1][3]. | Typically >70-90% reduction in target mRNA/protein levels. Efficacy depends on siRNA sequence, delivery method, and cell type[9]. |
| Specificity | Selective for CXCR6. No inhibitory effect on CXCR4, CXCR5, and APJ at concentrations >79 µM[1][2]. Moderate activity for 5-HT2B and DAT at 10 µM[1]. | High specificity to the target mRNA sequence. Off-target effects can occur due to partial homology with other mRNAs. |
| Onset of Effect | Rapid (minutes to hours) | Slower (24-72 hours to allow for mRNA and protein turnover)[4][10] |
| Duration of Effect | Transient, depends on compound washout and metabolism. | Long-lasting (several days), until the siRNA is diluted by cell division. |
| Reversibility | Reversible upon removal of the compound. | Not easily reversible; requires re-synthesis of mRNA and protein. |
| Off-Target Effects | Potential for off-target binding to other proteins or receptors. | Can trigger an interferon response or silence unintended genes through miRNA-like activity[11]. |
Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results.
Protocol for this compound Treatment
This protocol describes a general procedure for treating cultured cells with this compound to assess its effect on a CXCR6-mediated response, such as cell migration.
-
Cell Culture: Plate cells (e.g., PC3 prostate cancer cells, which express CXCR6) in appropriate culture vessels and grow to 70-80% confluency.[8]
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in a serum-free medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Cell Treatment:
-
For migration assays, pre-incubate the cells with the diluted this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Harvest the cells and resuspend them in the medium containing this compound or vehicle.
-
-
Functional Assay (e.g., Transwell Migration Assay):
-
Add the cell suspension to the upper chamber of a Transwell insert.
-
Add a chemoattractant (e.g., recombinant human CXCL16) to the lower chamber.
-
Incubate for a specified period (e.g., 24 hours) at 37°C.
-
-
Data Analysis:
-
Stain and count the cells that have migrated to the lower surface of the insert.
-
Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect.
-
Protocol for siRNA Transfection
This protocol outlines a general procedure for transfecting cells with CXCR6-specific siRNA.
-
Cell Seeding: One day before transfection, seed cells in a multi-well plate (e.g., 6-well plate with 2 x 10^5 cells per well) in antibiotic-free growth medium, aiming for 60-80% confluency at the time of transfection.[12]
-
Preparation of siRNA-Lipid Complex:
-
Solution A: In a microcentrifuge tube, dilute the CXCR6 siRNA duplex (e.g., 20-80 pmols) into 100 µL of serum-free medium (e.g., Opti-MEM).[12]
-
Solution B: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) into 100 µL of serum-free medium.[12]
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[12]
-
-
Transfection:
-
Post-Transfection:
-
Incubate the cells for 24-72 hours to allow for knockdown of the target gene.[10]
-
Harvest the cells for downstream analysis (e.g., qRT-PCR to measure mRNA levels or Western blot to measure protein levels) to confirm knockdown efficiency.
-
Comparative Experimental Workflow
To directly compare the effects of this compound and siRNA on CXCR6 function, a parallel experimental design is recommended.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA are powerful tools for studying CXCR6, but they are not interchangeable. The choice depends on the specific research question.
-
This compound is ideal for studies requiring acute, transient, and reversible inhibition of CXCR6 function. Its rapid onset of action makes it suitable for investigating the immediate effects of receptor blockade on signaling and cellular behavior. It is also a more direct analog for therapeutic drug development.
-
siRNA knockdown is the preferred method for studying the long-term consequences of reduced CXCR6 expression. It is particularly useful for dissecting the role of the CXCR6 protein itself in cellular architecture or developmental processes where a sustained loss of function is required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CXCR6 Antagonist | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CXCL16/CXCR6 chemokine signaling mediates breast cancer progression by pERK1/2-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Guidelines for transfection of siRNA [qiagen.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
A Head-to-Head Comparison: ML339 vs. CRISPR/Cas9 for CXCR6 Inhibition
For researchers in immunology, oncology, and drug development, the C-X-C chemokine receptor 6 (CXCR6) has emerged as a critical target. Its role in immune cell trafficking and cancer progression has spurred the development of methods to inhibit its function. This guide provides an objective comparison of two prominent techniques: the small molecule antagonist ML339 and the gene-editing tool CRISPR/Cas9 for CXCR6 knockout. We will delve into their mechanisms of action, present quantitative data, and provide detailed experimental protocols to help you choose the most suitable approach for your research needs.
At a Glance: this compound vs. CRISPR/Cas9 Knockout of CXCR6
| Feature | This compound | CRISPR/Cas9 Knockout |
| Mechanism of Action | Selective, reversible, allosteric antagonist of the CXCR6 receptor. | Permanent disruption of the CXCR6 gene, leading to a loss of protein expression. |
| Nature of Inhibition | Transient and dose-dependent. The effect is reversible upon removal of the compound.[1][2] | Permanent and, in ideal cases, complete loss of function. |
| Speed of Effect | Rapid, occurring upon administration of the compound. | Slower, requiring time for gene editing, selection of edited cells, and protein turnover. |
| Specificity | Highly selective for CXCR6 with moderate off-target activity at higher concentrations.[3][4] | Highly specific to the target DNA sequence, but off-target gene editing can occur. |
| Applications | In vitro and in vivo studies of acute CXCR6 inhibition, pharmacological studies. | In vitro and in vivo studies of the long-term consequences of CXCR6 loss-of-function.[5][6][7] |
Quantitative Performance Data
The efficacy of this compound is typically measured by its half-maximal inhibitory concentration (IC50), while the effectiveness of CRISPR/Cas9 is assessed by its knockout efficiency.
This compound: Potency and Selectivity
| Assay | Species | IC50 |
| β-arrestin Recruitment | Human | 0.3 µM[3][8] |
| cAMP Signaling | Human | 1.4 µM[3][8] |
| β-arrestin Recruitment | Mouse | 18 µM[3][8] |
| Off-Target Activity (5-HT2B, DAT) | - | Moderate activity at 10 µM[3] |
CRISPR/Cas9: Knockout Efficiency of CXCR6
While specific knockout efficiency percentages for CXCR6 can vary depending on the cell line, delivery method, and gRNA design, studies have demonstrated successful and complete knockout of CXCR6. Validation is typically performed using the following methods:
| Validation Method | Purpose |
| PCR and DNA Sequencing | Confirms the presence of insertions or deletions (indels) at the genomic level. |
| Western Blot | Verifies the absence of the CXCR6 protein.[9][10] |
| Flow Cytometry | Confirms the absence of CXCR6 on the cell surface.[4] |
| Functional Assays | (e.g., chemotaxis, calcium flux) Demonstrates the loss of CXCR6-mediated cellular responses.[11] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes, the following diagrams are provided in the DOT language.
CXCR6 Signaling Pathway
Caption: CXCR6 signaling upon CXCL16 binding.
This compound Experimental Workflow
Caption: Experimental workflow for this compound treatment.
CRISPR/Cas9 Knockout Workflow
References
- 1. Reversible, Allosteric Small-Molecule Inhibitors of Regulator of G Protein Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible, allosteric small-molecule inhibitors of regulator of G protein signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biocytogen.com [biocytogen.com]
- 5. CXCR6 promotes dermal CD8+ T cell survival and transition to long-term tissue residence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR6 expression correlates with radiotherapy response and immune context in triple-negative breast cancer–experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR6 deficiency impairs cancer vaccine efficacy and CD8+ resident memory T-cell recruitment in head and neck and lung tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 10. Cx6Mab-1: A Novel Anti-Mouse CXCR6 Monoclonal Antibody Established by N-Terminal Peptide Immunization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Impact of CXCR4 and CXCR7 knockout by CRISPR/Cas9 on the function of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ML339, a Selective CXCR6 Antagonist, with Genetic Models in Cancer Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibitor ML339 with genetic models (knockdown and knockout) for studying the role of the C-X-C chemokine receptor 6 (CXCR6) in cancer progression. The data presented herein is intended to assist researchers in selecting the most appropriate experimental approach for their specific research questions.
This compound is the first selective small-molecule antagonist of the CXCR6 receptor, with an IC50 of 140 nM. It functions by inhibiting the CXCR6/CXCL16 signaling axis, which has been implicated in the metastasis, proliferation, and invasion of various cancers, including prostate and hepatocellular carcinoma.[1] This signaling pathway is known to activate downstream effectors such as NF-κB and the PI3K/PDK-1/Akt/mTOR pathway. Genetic models, such as CXCR6 knockdown (transient or stable reduction of gene expression) and knockout (complete elimination of gene function), provide a complementary approach to validate the on-target effects of pharmacological inhibitors like this compound.
Comparative Data Summary
The following table summarizes the observed effects of this compound and CXCR6 genetic models on key cancer-related cellular processes. While direct side-by-side experimental comparisons are limited in the current literature, this table compiles findings from various studies to offer a comparative overview.
| Parameter | This compound Treatment | CXCR6 Knockdown (in vitro) | CXCR6 Knockout (in vivo) | Supporting Evidence |
| Target | Selective antagonist of the CXCR6 receptor. | Reduction of CXCR6 mRNA and protein expression. | Complete ablation of the Cxcr6 gene. | [2] |
| Downstream Signaling | Antagonizes β-arrestin recruitment and cAMP signaling induced by CXCL16. | Reduced activation of downstream pathways upon CXCL16 stimulation. | Abolished signaling through the CXCR6 pathway. | |
| Cancer Cell Invasion | Potent inhibition of cancer cell invasion. | Substantially inhibited invasive activity of hepatoma and breast cancer cells. | Not directly reported for cancer cell invasion, but knockout mice show altered immune cell trafficking. | [3][4] |
| Tumor Growth/Proliferation | Arrests tumor growth in a mouse xenograft model of hepatocellular carcinoma.[5] | No impact on cell proliferation and cell-cycle distribution in some hepatoma cells.[4] | Poorer control of tumor proliferation by CD8+ T cells and NKT cells in CXCR6 deficient mice.[6][7] | [4][5][6][7] |
| Selectivity | Highly selective for CXCR6 over other chemokine receptors (CXCR4, CXCR5, CCR6).[8] | Specific to the Cxcr6 gene. | Specific to the Cxcr6 gene. | [8] |
| Model System | Applicable to in vitro cell-based assays and in vivo animal models. | Primarily used in in vitro cell culture experiments. | Germline knockout mice for in vivo studies. | [4][5][9] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams were generated using the DOT language.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Transwell Cell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
-
Materials:
-
Transwell inserts with 8 µm pore size polycarbonate membranes
-
Matrigel basement membrane matrix
-
24-well plates
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
-
-
Protocol:
-
Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 4 hours to allow the gel to solidify.
-
Harvest cancer cells and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts. If testing this compound, pre-treat the cells with the compound or include it in the upper chamber.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate the plate at 37°C in a humidified incubator for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Visualize and count the stained cells under a microscope. The number of invading cells is a measure of their invasive potential.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the CXCR6 receptor upon ligand binding, a key step in GPCR desensitization and signaling.
-
Materials:
-
Cells engineered to co-express a tagged CXCR6 receptor and a tagged β-arrestin. Enzyme Fragment Complementation (EFC) technology is commonly used.
-
Assay buffer
-
CXCL16 (agonist)
-
This compound or other test compounds
-
Substrate for the complemented enzyme (e.g., chemiluminescent substrate)
-
Microplate reader capable of detecting luminescence
-
-
Protocol:
-
Plate the engineered cells in a white, opaque 96-well or 384-well plate and incubate overnight.
-
For antagonist testing, pre-incubate the cells with this compound or other antagonists at various concentrations.
-
Add CXCL16 at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the negative control.
-
Incubate the plate at room temperature or 37°C for the optimized duration (typically 60-90 minutes).
-
Add the enzyme substrate according to the manufacturer's instructions.
-
Incubate for a further 60 minutes at room temperature to allow the signal to develop.
-
Measure the chemiluminescent signal using a microplate reader. A decrease in signal in the presence of an antagonist indicates inhibition of β-arrestin recruitment.
-
cAMP Signaling Assay
This assay quantifies the levels of cyclic adenosine monophosphate (cAMP), a second messenger whose production is often modulated by GPCRs.
-
Materials:
-
Cells expressing the CXCR6 receptor
-
Assay buffer or serum-free medium
-
Forskolin (an adenylate cyclase activator, used as a positive control)
-
CXCL16 (agonist)
-
This compound or other test compounds
-
cAMP detection kit (e.g., based on competitive immunoassay or bioluminescence)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well or 384-well plate and incubate overnight.
-
Replace the culture medium with assay buffer and pre-incubate with this compound or other test compounds.
-
Stimulate the cells with CXCL16.
-
After the stimulation period, lyse the cells to release intracellular cAMP.
-
Follow the instructions of the specific cAMP detection kit to quantify the amount of cAMP in each well. This typically involves a competitive binding reaction or a bioluminescent reporter.
-
Measure the signal (e.g., absorbance, fluorescence, or luminescence) using a microplate reader. A change in signal in response to CXCL16, which is reversed by this compound, indicates that the CXCR6 receptor is coupled to the cAMP signaling pathway.
-
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP-Glo™ Assay Protocol [france.promega.com]
- 6. CXCR6 expressing T cells: Functions and role in the control of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR6 expressing T cells: Functions and role in the control of tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Figure 4, Specificity of this compound Inhibition for the hCXCR6 receptor vs. human hCXCR4, CXCR5 and CCR6 receptors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 033094 - CXCR6[-] Strain Details [jax.org]
Comparative Analysis of ML339 and its Analogs as CXCR6 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ML339, a selective antagonist of the C-X-C chemokine receptor type 6 (CXCR6), and its analogs. The data presented herein is intended to inform researchers in the fields of oncology, immunology, and drug discovery about the structure-activity relationships (SAR), potency, and potential therapeutic applications of this class of compounds.
Introduction to this compound and the CXCR6/CXCL16 Axis
This compound is a potent and selective small-molecule antagonist of CXCR6, a G protein-coupled receptor (GPCR) that plays a crucial role in the migration and proliferation of various cancer cells, particularly in prostate and hepatocellular carcinoma.[1][2][3] The natural ligand for CXCR6 is the chemokine CXCL16. The CXCL16/CXCR6 signaling axis has been implicated in tumor progression, metastasis, and inflammation, making it an attractive target for therapeutic intervention.[3][4] this compound was identified through high-throughput screening and subsequent medicinal chemistry efforts, representing a first-in-class probe for studying CXCR6 biology.[1][2]
Comparative Performance of this compound and Analogs
The development of this compound has led to the synthesis and evaluation of numerous analogs to explore the structure-activity relationship (SAR) and improve upon the parent compound's pharmacological properties. The following tables summarize the in vitro potency of this compound and key analogs in antagonizing CXCR6 signaling pathways, namely β-arrestin recruitment and cyclic adenosine monophosphate (cAMP) modulation.
Table 1: In Vitro Potency of this compound and Analogs in β-Arrestin Recruitment Assay
| Compound | R1 Substituent | R2 Substituent | IC50 (µM) in β-Arrestin Assay |
| This compound (Compound 17) | 2-Cl | 3,4,5-trimethoxy | 0.3 |
| Compound 1 | 4-H | 3,4,5-trimethoxy | >20 |
| Compound 7 | 2-OMe | 3,4,5-trimethoxy | 0.5 |
| Compound 8 | 4-Cl | 3,4,5-trimethoxy | 1.2 |
| Compound 16 | 2-CN | 3,4,5-trimethoxy | 0.4 |
| Compound 29 | 2-Cl, 4-Cl | 3,4,5-trimethoxy | 0.2 |
| Compound 32 | 2,6-diCl | 3,4,5-trimethoxy | >20 |
| Compound 81 | 2-Cl | 2-benzothiazole | 0.04 |
Data sourced from Peddibhotla S, et al. (2020).[2]
Table 2: In Vitro Potency of this compound in Functional Assays
| Assay | Species | IC50 (µM) |
| β-Arrestin Recruitment | Human | 0.3[1][2] |
| β-Arrestin Recruitment | Mouse | 18[1] |
| cAMP Signaling | Human | 1.4[1][2] |
Table 3: Selectivity Profile of this compound
| Receptor | IC50 (µM) |
| CXCR5 | >79[1] |
| CXCR4 | >79[1] |
| CCR6 | >79[1] |
| APJ | >79[1] |
Data indicates high selectivity of this compound for CXCR6 over other tested chemokine receptors.
Structure-Activity Relationship (SAR) Summary
The SAR studies reveal several key insights into the chemical scaffold of this compound:[2]
-
[3.3.1] Azabicyclononane Core: This scaffold is essential for activity.
-
Exo-orientation: The amide substituent in the exo-position is critical for potent CXCR6 antagonism.
-
Anilide Moiety (R1): Electron-withdrawing groups at the 2-position of the phenyl ring, such as chloro (Cl) or cyano (CN), enhance potency. Disubstitution at the 2- and 4-positions can further increase activity, while 2,6-disubstitution abolishes it, likely due to steric hindrance.
-
Benzamide Moiety (R2): The 3,4,5-trimethoxy substitution pattern on the benzamide ring is crucial for the activity of the initial series of analogs. However, replacement of this moiety with a 2-benzothiazole group, as seen in Compound 81 , led to a significant increase in potency.[2]
Lead Analog: Compound 81
Compound 81 emerged from these SAR studies as a highly potent CXCR6 antagonist with an EC50 of 40 nM in the β-arrestin recruitment assay.[2] This represents a significant improvement over this compound. Furthermore, Compound 81 demonstrated oral bioavailability and in vivo efficacy in a mouse xenograft model of hepatocellular carcinoma, arresting tumor growth.[2] These findings position Compound 81 as a promising lead candidate for further preclinical development.
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound and its analogs are provided below.
β-Arrestin Recruitment Assay (DiscoverX PathHunter®)
This assay quantifies the interaction of β-arrestin with the activated CXCR6 receptor using enzyme fragment complementation (EFC) technology.
Principle: The CXCR6 receptor is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon activation of CXCR6 by its ligand (CXCL16), β-arrestin is recruited to the receptor, forcing the complementation of the PK and EA fragments. This reconstitution of the enzyme (β-galactosidase) results in the hydrolysis of a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
Protocol Outline:
-
Cell Culture: PathHunter® cells stably co-expressing the CXCR6-PK and β-arrestin-EA fusion proteins are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well white, solid-bottom assay plates and incubated overnight.
-
Compound Preparation: Test compounds (this compound and its analogs) are serially diluted to the desired concentrations.
-
Antagonist Treatment: The diluted compounds are added to the cell plates and incubated for a pre-determined time to allow for receptor binding.
-
Agonist Stimulation: An EC80 concentration of the CXCR6 ligand, CXCL16, is added to the wells to stimulate receptor activation and β-arrestin recruitment.
-
Detection: After incubation, the PathHunter® detection reagent, containing the chemiluminescent substrate, is added to each well.
-
Signal Measurement: The plates are incubated at room temperature to allow for signal development, and the chemiluminescence is read using a plate luminometer.
-
Data Analysis: The resulting data is analyzed to determine the IC50 values of the antagonist compounds.
cAMP Signaling Assay (Promega GloSensor™)
This assay measures changes in intracellular cyclic AMP (cAMP) levels, a key second messenger in GPCR signaling.
Principle: The GloSensor™ cAMP Assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain. When cAMP binds to this domain, a conformational change in the luciferase enzyme occurs, leading to an increase in light output. This luminescent signal is directly proportional to the intracellular cAMP concentration.
Protocol Outline:
-
Cell Transfection/Culture: Cells (e.g., HEK293) are transiently or stably transfected with a GloSensor™ cAMP plasmid.
-
Cell Plating: Transfected cells are plated in 384-well white, clear-bottom assay plates.
-
GloSensor™ Reagent Incubation: The cell culture medium is replaced with a medium containing the GloSensor™ cAMP Reagent, and the cells are incubated for approximately two hours to allow the reagent to equilibrate within the cells.
-
Compound Treatment: Test compounds (antagonists) are added to the wells.
-
Agonist Stimulation: Following antagonist pre-incubation, a Gs-coupled receptor agonist (e.g., forskolin, to directly activate adenylyl cyclase) or a specific CXCR6 agonist is added to modulate cAMP levels.
-
Luminescence Measurement: The luminescence is measured immediately after agonist addition using a plate luminometer. Kinetic or endpoint readings can be taken.
-
Data Analysis: The luminescent signal is used to determine the effect of the test compounds on cAMP production and calculate their IC50 values.
Visualizations
CXCL16-CXCR6 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of CXCL16 to its receptor, CXCR6, and the points of inhibition by antagonists like this compound.
Caption: CXCL16-CXCR6 signaling pathway and inhibition by this compound.
Experimental Workflow: β-Arrestin Recruitment Assay
The following diagram outlines the key steps in the β-arrestin recruitment assay.
Caption: Workflow for the β-arrestin recruitment assay.
References
- 1. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing the CXCR6/CXCL16 Axis: Targeting Prevention of Prostate Cancer Metastasis - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Confirming the On-Target Effect of ML339: A Comparative Guide for Researchers
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on how to confirm the on-target effects of ML339, a selective antagonist of the C-X-C chemokine receptor type 6 (CXCR6). This document compares this compound with an alternative CXCR6 antagonist, Compound 81, and provides detailed experimental protocols and supporting data to objectively evaluate their performance.
Introduction to this compound and its Target: CXCR6
This compound is a small molecule inhibitor that selectively targets CXCR6, a G protein-coupled receptor (GPCR). The interaction of CXCR6 with its ligand, CXCL16, is implicated in various physiological and pathological processes, including immune cell trafficking and cancer metastasis, particularly in prostate and hepatocellular carcinoma.[1] this compound exerts its antagonistic effect by inhibiting two key downstream signaling pathways initiated by CXCL16 binding to CXCR6: β-arrestin recruitment and the modulation of cyclic AMP (cAMP) levels.[2] Understanding and confirming the on-target effects of this compound is crucial for its validation as a chemical probe and its potential development as a therapeutic agent.
Comparison of CXCR6 Antagonists: this compound vs. Compound 81
This compound was identified through high-throughput screening as a potent and selective CXCR6 antagonist.[2] Further medicinal chemistry efforts led to the development of Compound 81, which demonstrates improved potency.[2] The following table summarizes the quantitative data for these two compounds.
| Compound | Target | Assay | Potency (IC50/EC50) | Selectivity | Reference |
| This compound | Human CXCR6 | β-arrestin recruitment | IC50 = 0.3 µM | Selective against CXCR4, CXCR5, CCR6 (>79 µM) | [2] |
| Human CXCR6 | cAMP signaling | IC50 = 1.4 µM | [2] | ||
| Murine CXCR6 | β-arrestin recruitment | IC50 = 18 µM | [2] | ||
| Compound 81 | Human CXCR6 | β-arrestin recruitment | EC50 = 40 nM | Devoid of activity against murine CXCR6 (>40 µM) | [2] |
Experimental Protocols
To confirm the on-target effect of this compound and compare it with other antagonists, two primary functional cell-based assays are recommended: a β-arrestin recruitment assay and a cAMP signaling assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CXCR6 receptor, a key step in GPCR desensitization and signaling. The PathHunter® β-arrestin assay from DiscoverX is a commonly used platform for this purpose.[3][4]
Principle: The assay utilizes enzyme fragment complementation (EFC). The CXCR6 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[3][4]
Detailed Protocol (Antagonist Mode):
-
Cell Culture: Culture PathHunter® CHO-K1 CXCR6 β-Arrestin cells (e.g., DiscoverX #93-0205C2) in F-12 medium supplemented with 10% FBS, 1% penicillin/streptomycin, and appropriate selection antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Plating: Harvest and resuspend cells in the recommended Cell Plating Reagent at a density of 250,000 cells/mL. Dispense 20 µL of the cell suspension (5,000 cells) into each well of a white, solid-bottom 384-well assay plate. Incubate the plate overnight at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound and the comparator compound (e.g., Compound 81) in the appropriate assay buffer. The final concentration should be 6-fold the desired final assay concentration.
-
Compound Addition: Add 5 µL of the diluted compounds to the respective wells of the assay plate. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare the agonist, CXCL16, at a concentration that elicits an EC80 response (predetermined from an agonist dose-response curve). Add 5 µL of the CXCL16 solution to all wells except the negative control wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions. Add 15 µL of the detection reagent to each well.
-
Signal Measurement: Incubate the plate for 60 minutes at room temperature and measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition of β-arrestin recruitment for each compound concentration relative to the CXCL16-stimulated control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
cAMP Signaling Assay
This assay measures the ability of an antagonist to block the CXCL16-mediated inhibition of forskolin-stimulated cAMP production. The HitHunter® cAMP Assay from DiscoverX is a suitable platform for this measurement.[5][6]
Principle: This is a competitive immunoassay. The assay measures the amount of cAMP produced by cells. Free cAMP from the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of cAMP in the sample.
Detailed Protocol (Antagonist Mode for a Gi-coupled receptor):
-
Cell Culture: Use a cell line stably expressing human CXCR6 (e.g., CHO-K1).
-
Cell Plating: Seed 20,000 cells per well in a 96-well plate and culture for 48 hours.
-
Assay Preparation:
-
Remove the culture medium.
-
Wash the cells with 100 µL of PBS.
-
Add 10 µL of PBS containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
-
Antagonist Addition: Add 5 µL of the serially diluted antagonist (this compound or comparator) to the wells. Incubate for 15 minutes at 37°C.
-
Agonist and Forskolin Addition: Add 5 µL of a solution containing both CXCL16 (at its EC80 concentration) and forskolin (a direct activator of adenylyl cyclase, concentration to be optimized) to stimulate cAMP production. Incubate for 30 minutes at 37°C.
-
Cell Lysis and Detection:
-
Add 10 µL of Lysis Buffer and Antibody mixture. Incubate for 60 minutes at room temperature.
-
Add 10 µL of ED (Enzyme Donor) reagent. Incubate for 60 minutes at room temperature.
-
Add 20 µL of EA (Enzyme Acceptor) reagent and chemiluminescent substrate mixture. Incubate for at least 60 minutes at room temperature.
-
-
Signal Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Generate a cAMP standard curve. Convert the raw data to cAMP concentrations. Calculate the percent inhibition of the CXCL16-mediated decrease in forskolin-stimulated cAMP levels and determine the IC50 for the antagonist.
Visualizing the Molecular Pathway and Experimental Workflows
To further clarify the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: CXCL16-CXCR6 Signaling Pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of small molecule antagonists of chemokine receptor CXCR6 that arrest tumor growth in SK-HEP-1 mouse xenografts as a model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmobio.co.jp [cosmobio.co.jp]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. researchgate.net [researchgate.net]
ML339: A Comparative Guide to its Chemokine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of ML339, a potent and selective antagonist of the human chemokine receptor CXCR6. The data presented herein is intended to assist researchers in evaluating the utility of this compound as a pharmacological tool for studying the physiological and pathological roles of the CXCR6/CXCL16 axis.
Executive Summary
This compound has emerged as a valuable chemical probe for investigating the function of the CXCR6 receptor. This document compiles and compares the binding affinity and functional activity of this compound against its primary target, CXCR6, and a panel of other chemokine receptors. The data clearly demonstrates a high degree of selectivity for CXCR6, with minimal off-target activity on other closely related receptors. Detailed experimental methodologies and signaling pathway diagrams are provided to offer a complete picture of its pharmacological characteristics.
Data Presentation: this compound Selectivity Profile
The following table summarizes the inhibitory activity of this compound against a range of human and murine chemokine receptors, as well as other G-protein coupled receptors (GPCRs). The data is presented as IC50 values, which represent the concentration of this compound required to inhibit 50% of the receptor's activity in functional assays.
| Target Receptor | Species | Assay Type | This compound IC50 | Fold Selectivity vs. hCXCR6 (Primary Assay) | Reference |
| CXCR6 | Human | Primary Functional Assay | 140 nM | - | [1] |
| CXCR6 | Human | β-arrestin Recruitment | 0.3 µM (300 nM) | ~2.1 | [2] |
| CXCR6 | Human | cAMP Signaling | 1.4 µM (1400 nM) | 10 | [2] |
| CXCR6 | Murine | β-arrestin Recruitment | 18 µM (18000 nM) | ~128 | [2] |
| CXCR4 | Human | Functional Assay | >79 µM (>79000 nM) | >564 | [2][3] |
| CXCR5 | Human | Functional Assay | >79 µM (>79000 nM) | >564 | [2][3] |
| CCR6 | Human | Functional Assay | >79 µM (>79000 nM) | >564 | [3] |
| Apelin Receptor (APJ) | Human | Functional Assay | >79 µM (>79000 nM) | >564 | [2] |
| 5-HT2B | Not Specified | Competitive Binding | Moderate activity at 10 µM | Not Applicable | [2] |
| DAT | Not Specified | Competitive Binding | Moderate activity at 10 µM | Not Applicable | [2] |
Experimental Protocols
The selectivity of this compound was determined using robust, cell-based functional assays. The general methodologies for these key experiments are outlined below.
β-Arrestin Recruitment Assay
This assay measures the ability of a compound to block the recruitment of β-arrestin to the activated GPCR, a critical step in receptor desensitization and signaling. The PathHunter® β-arrestin assay (DiscoverX) is a common platform for this type of measurement.[4][5]
Principle: The assay utilizes enzyme fragment complementation (EFC). The GPCR of interest is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[6]
General Protocol:
-
Cell Culture: Cells stably co-expressing the ProLink-tagged GPCR and the EA-tagged β-arrestin are cultured to an appropriate density.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) or vehicle control.
-
Agonist Stimulation: A fixed concentration of the cognate agonist (e.g., CXCL16 for CXCR6), typically at an EC80 concentration, is added to the cells to stimulate receptor activation.
-
Signal Detection: After an incubation period, the detection reagents, including the chemiluminescent substrate, are added.
-
Data Analysis: The resulting chemiluminescent signal is measured using a plate reader. The IC50 values are calculated from the dose-response curves.
cAMP Signaling Assay
This assay quantifies the modulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in many GPCR signaling pathways. CXCR6, being a Gi-coupled receptor, inhibits adenylyl cyclase, leading to a decrease in cAMP levels upon activation.
Principle: Competitive immunoassays are commonly used to measure cAMP levels. These assays often employ technologies like Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog are used. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. A high level of intracellular cAMP results in a low HTRF signal, and vice versa.[7]
General Protocol:
-
Cell Culture: Cells expressing the GPCR of interest are cultured and harvested.
-
Compound and Agonist Treatment: Cells are incubated with the antagonist (this compound) followed by the addition of an agonist (e.g., CXCL16) and a phosphodiesterase inhibitor (to prevent cAMP degradation). Forskolin is often used to stimulate basal cAMP production for Gi-coupled receptors.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: The lysate is mixed with the HTRF reagents (anti-cAMP antibody and d2-labeled cAMP).
-
Data Analysis: The HTRF signal is read on a compatible plate reader, and the concentration of cAMP is determined by comparison to a standard curve. IC50 values are then calculated.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the canonical signaling pathways for CXCR6 and other chemokine receptors against which this compound has been tested for selectivity.
Caption: CXCR6 Signaling Pathway and this compound Inhibition.
Caption: Simplified Signaling of CXCR4, CXCR5, and CCR6.
Conclusion
The experimental data robustly supports the classification of this compound as a highly selective antagonist for the human CXCR6 receptor. Its minimal interaction with other tested chemokine receptors, including CXCR4, CXCR5, and CCR6, at concentrations significantly higher than its IC50 for CXCR6, underscores its utility as a precise pharmacological tool. This high selectivity minimizes the potential for confounding off-target effects in experimental systems, making this compound an ideal candidate for elucidating the specific roles of the CXCR6/CXCL16 signaling axis in health and disease. Researchers can confidently employ this compound to probe the intricate functions of CXCR6 in areas such as cancer progression, immune cell trafficking, and inflammatory responses.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Figure 4, Specificity of this compound Inhibition for the hCXCR6 receptor vs. human hCXCR4, CXCR5 and CCR6 receptors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR β-Arrestin Product Solutions [discoverx.com]
- 6. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ML339 Demonstrates Superior Efficacy Over Precursor Lead Compound in CXCR6 Antagonism
For Immediate Release
[City, State] – [Date] – A comprehensive evaluation of the small molecule CXCR6 antagonist, ML339, reveals a significant improvement in potency and efficacy compared to its initial lead compound, identified as compound 1 from the NIH Molecular Library Small Molecular Repository (MLSMR). This comparison guide provides a detailed analysis of the experimental data, protocols, and underlying signaling pathways, highlighting the advancements made during the lead optimization process.
The development of this compound, a selective inhibitor of the C-X-C chemokine receptor 6 (CXCR6), represents a notable step forward in targeting the CXCR6/CXCL16 axis, which is implicated in various inflammatory diseases and cancers, including prostate and hepatocellular carcinoma.[1][2] this compound, also known as probe compound 17, emerged from a high-throughput screening (HTS) campaign and subsequent medicinal chemistry efforts to refine the initial screening hit, compound 1.[1]
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data for this compound and its precursor, compound 1, in antagonizing CXCR6 signaling.
| Compound | Target | Assay | IC50 |
| This compound (Probe Compound 17) | Human CXCR6 | β-arrestin Recruitment | 0.3 µM[1] |
| Human CXCR6 | cAMP Signaling | 1.4 µM[1] | |
| Compound 1 (HTS Hit) | Human CXCR6 | β-arrestin Recruitment | > 20 µM (inactive)[1] |
The data clearly indicates that while the initial HTS hit, compound 1, was largely inactive in the primary β-arrestin recruitment assay, this compound demonstrates potent antagonism of CXCR6 with a half-maximal inhibitory concentration (IC50) of 0.3 µM.[1] Furthermore, this compound effectively inhibits the downstream cyclic AMP (cAMP) signaling pathway with an IC50 of 1.4 µM.[1] This substantial increase in potency underscores the success of the lead optimization program.
Signaling Pathway and Experimental Workflow
The CXCR6 receptor, upon binding its ligand CXCL16, activates intracellular signaling cascades, including the β-arrestin and cAMP pathways, which are crucial for cell migration and proliferation. This compound acts by blocking these signaling events.
Caption: CXCR6 signaling pathway and the inhibitory action of this compound.
The discovery and optimization of this compound followed a systematic workflow, beginning with a large-scale screening campaign to identify initial hits, followed by iterative medicinal chemistry to enhance potency and selectivity.
Caption: Experimental workflow from HTS to lead optimization and validation.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this comparison.
β-Arrestin Recruitment Assay
The potency of the compounds to antagonize CXCL16-induced β-arrestin recruitment to CXCR6 was determined using a cell-based assay. A U2OS cell line stably co-expressing the ProLink™ (PK)-tagged CXCR6 and the Enzyme Acceptor (EA)-tagged β-arrestin2 was utilized.
-
Cell Preparation: Cells were seeded in 384-well plates at a density of 10,000 cells per well in assay medium (90% MEM, 10% FBS, 1% NEAA, 100 U/mL penicillin, 100 µg/mL streptomycin) and incubated overnight at 37°C in 5% CO2.
-
Compound Addition: Compounds were serially diluted and added to the cells, followed by a 30-minute incubation at 37°C.
-
Ligand Stimulation: An EC80 concentration of CXCL16 was added to the wells, and the plates were incubated for 90 minutes at 37°C.
-
Signal Detection: DiscoveRx β-galactosidase substrate and detection buffer were added, and the plates were incubated for 60 minutes at room temperature. Chemiluminescence was read on a plate reader.
-
Data Analysis: IC50 values were calculated from the dose-response curves using GraphPad Prism.
cAMP Signaling Assay
The effect of the compounds on CXCL16-mediated inhibition of adenylate cyclase activity was measured using a competitive immunoassay for the detection of cAMP.
-
Cell Stimulation: CHO-K1 cells stably expressing human CXCR6 were pre-incubated with varying concentrations of the test compounds for 30 minutes at 37°C.
-
Forskolin and Ligand Addition: An EC50 concentration of forskolin and an EC80 concentration of CXCL16 were added to stimulate cAMP production and assess the inhibitory effect of the compounds, respectively. The incubation continued for 30 minutes at 37°C.
-
Cell Lysis and Detection: The cells were lysed, and the cAMP levels were quantified using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: IC50 values were determined by non-linear regression analysis of the concentration-response curves.
Conclusion
The development of this compound from the initial, inactive HTS hit, compound 1, represents a successful lead optimization effort. The significantly improved potency of this compound in blocking both β-arrestin recruitment and cAMP signaling pathways establishes it as a valuable chemical probe for studying the biological functions of the CXCR6/CXCL16 axis and as a promising starting point for the development of novel therapeutics.
References
Safety Operating Guide
Navigating the Safe Disposal of ML339: A Procedural Guide
Core Safety and Chemical Data
Understanding the fundamental properties of ML339 is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 502.00 g/mol | [1][2] |
| Molecular Formula | C26H32ClN3O5 | [2][3] |
| CAS Number | 2579689-83-9 | [2][4] |
| IC50 (hCXCR6) | 140 nM | [2][3][4][5] |
| Solubility in DMSO | Up to 125 mg/mL | [3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (in Solvent) | -80°C for up to 1 year | [3] |
Procedural Steps for Proper Disposal
Given the absence of a specific SDS for this compound, a conservative approach to disposal is required. The following procedure is based on general guidelines for the disposal of non-acutely hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures.
Step 1: Personal Protective Equipment (PPE) Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (nitrile or neoprene recommended)
-
A lab coat
Step 2: Waste Segregation Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal.
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weigh paper), and empty vials into a designated solid chemical waste container.
-
Ensure the container is clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the approximate quantity.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically compatible liquid waste container.
-
Do not mix this compound solutions with other incompatible chemical wastes.
-
The container must be clearly labeled with "Hazardous Waste," the full names of all chemical constituents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Step 3: Waste Storage Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.
-
Keep containers securely closed except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
Step 4: Arranging for Disposal Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not dispose of this compound, either in solid or liquid form, down the drain or in the regular trash.[6][7][8]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures and consulting with local safety officials, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. This compound | CXCR | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Table 1, Potency and selectivity characteristics for probe this compound for antagonist activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous waste disposal guidelines | Hazardous Waste Management - McGill University [mcgill.ca]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. ars.usda.gov [ars.usda.gov]
Personal protective equipment for handling ML339
Disclaimer: This document provides general guidance for handling ML339 in a research setting. A comprehensive Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, this substance should be handled with the utmost caution, assuming it is potentially hazardous. The following recommendations are based on standard laboratory safety protocols for handling research chemicals of unknown toxicity and do not replace a substance-specific risk assessment.
This compound is a selective antagonist of the human CXCR6 receptor and is intended for research use only.[1] Due to the absence of a formal SDS, detailed toxicological properties and specific handling requirements remain uncharacterized. Researchers must adhere to strict safety protocols to minimize potential exposure.
Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a comprehensive approach to personal protection is essential. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile Gloves | Wear two pairs of nitrile gloves when handling the solid compound or solutions. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Use chemical splash goggles to protect against accidental splashes. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn at all times. Consider a chemically resistant apron for larger quantities. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach is crucial to ensure safety when working with this compound. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
All waste containing this compound, including contaminated consumables (e.g., pipette tips, gloves, vials) and unused solutions, must be treated as hazardous chemical waste.
Waste Segregation and Storage:
-
Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Ensure all waste containers are properly labeled with the chemical name ("this compound") and any solvents used.
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
